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  • Product: 2-(3-methyl-1H-pyrazol-5-yl)aniline
  • CAS: 114554-23-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline: A Key Intermediate in Drug Discovery

Introduction: The Significance of 2-(3-methyl-1H-pyrazol-5-yl)aniline in Medicinal Chemistry The pyrazole nucleus is a prominent scaffold in a vast array of medicinally important compounds, exhibiting a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(3-methyl-1H-pyrazol-5-yl)aniline in Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in a vast array of medicinally important compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Within this privileged class of heterocycles, 2-(3-methyl-1H-pyrazol-5-yl)aniline has emerged as a crucial building block in the synthesis of numerous pharmaceutical candidates. Its unique structural architecture, featuring a reactive aniline moiety appended to a substituted pyrazole ring, provides a versatile handle for further molecular elaboration, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the field.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-(3-methyl-1H-pyrazol-5-yl)aniline reveals two principal disconnection approaches, which form the basis of the synthetic strategies discussed in this guide.

G cluster_0 Disconnection Approach 1: C-N Bond Formation cluster_1 Disconnection Approach 2: C-C Bond Formation Target 2-(3-methyl-1H-pyrazol-5-yl)aniline C3_N2_bond C3-N2 Bond (Pyrazole Formation) Target->C3_N2_bond C5_Aryl_bond C5-Aryl Bond (Cross-Coupling) Target->C5_Aryl_bond Dicarbonyl 1-(2-aminophenyl)butane-1,3-dione C3_N2_bond->Dicarbonyl Hydrazine Hydrazine C3_N2_bond->Hydrazine Pyrazolyl_synthon 5-Halo-3-methyl-1H-pyrazole C5_Aryl_bond->Pyrazolyl_synthon Aniline_synthon 2-Aminophenylboronic acid C5_Aryl_bond->Aniline_synthon

Caption: Retrosynthetic analysis of the target molecule.

The first approach involves the formation of the pyrazole ring through a cyclocondensation reaction, a classic and robust method for heterocycle synthesis. The second, more contemporary approach, relies on the formation of the carbon-carbon bond between the pyrazole and aniline rings via a palladium-catalyzed cross-coupling reaction.

Methodology 1: The Classical Approach - Synthesis via Cyclocondensation

This strategy hinges on the well-established Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1] For the synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline, the key intermediate is 1-(2-aminophenyl)butane-1,3-dione. A common and practical route to this intermediate begins with the more stable 1-(2-nitrophenyl)butane-1,3-dione, followed by reduction of the nitro group.

Part 1: Synthesis of the 1,3-Dicarbonyl Precursor

The synthesis of 1-(2-nitrophenyl)butane-1,3-dione can be efficiently achieved through a Claisen condensation reaction between 2'-nitroacetophenone and ethyl acetate.

G cluster_0 Workflow for 1-(2-nitrophenyl)butane-1,3-dione Synthesis Start 2'-Nitroacetophenone + Ethyl Acetate Base Strong Base (e.g., NaH, NaOEt) Start->Base Reaction Claisen Condensation Base->Reaction Quench Acidic Workup Reaction->Quench Purification Purification (Crystallization/Chromatography) Quench->Purification Product 1-(2-Nitrophenyl)butane-1,3-dione Purification->Product

Caption: Workflow for the synthesis of the 1,3-dicarbonyl precursor.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)butane-1,3-dione

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 2'-nitroacetophenone (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(2-nitrophenyl)butane-1,3-dione as a solid.

Parameter Value
Typical Yield 70-85%
Physical State Yellowish solid
Key Spectroscopic Data Appearance of characteristic enolic proton signal in ¹H NMR
Part 2: Cyclocondensation and Reduction

The synthesized 1-(2-nitrophenyl)butane-1,3-dione is then subjected to cyclocondensation with hydrazine hydrate to form the pyrazole ring. The resulting nitro-substituted pyrazole is subsequently reduced to the target aniline.

G cluster_1 Workflow for Cyclocondensation and Reduction Start_Cyclo 1-(2-Nitrophenyl)butane-1,3-dione Hydrazine Hydrazine Hydrate Start_Cyclo->Hydrazine Cyclization Cyclocondensation Hydrazine->Cyclization Intermediate 2-(3-methyl-1H-pyrazol-5-yl)nitrobenzene Cyclization->Intermediate Reduction Reduction of Nitro Group (e.g., SnCl2/HCl, H2/Pd-C) Intermediate->Reduction Product_Final 2-(3-methyl-1H-pyrazol-5-yl)aniline Reduction->Product_Final

Caption: Workflow for the final steps of the classical synthesis.

Experimental Protocol: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline

  • Cyclocondensation:

    • To a solution of 1-(2-nitrophenyl)butane-1,3-dione (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-(3-methyl-1H-pyrazol-5-yl)nitrobenzene.

  • Reduction of the Nitro Group:

    • Method A (SnCl₂/HCl): Suspend the 2-(3-methyl-1H-pyrazol-5-yl)nitrobenzene (1.0 eq.) in concentrated hydrochloric acid. Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) portion-wise, keeping the temperature below 50 °C with an ice bath. After the addition, stir the mixture at room temperature for 2-3 hours. Basify the reaction mixture with a concentrated solution of sodium hydroxide and extract with ethyl acetate.

    • Method B (Catalytic Hydrogenation): Dissolve the nitro compound in ethanol or methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.

    • Purification: Purify the crude 2-(3-methyl-1H-pyrazol-5-yl)aniline by column chromatography on silica gel or by recrystallization to afford the final product.

Parameter Cyclocondensation Reduction (Typical)
Typical Yield 85-95%80-90%
Physical State Off-white to light brown solidWhite to off-white solid
Key Spectroscopic Data Disappearance of the nitro group signals in IR and change in aromatic proton signals in ¹H NMRAppearance of characteristic N-H stretching bands for the amino group in IR and upfield shift of aromatic protons in ¹H NMR

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a series of nucleophilic additions and dehydrations. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.

Methodology 2: The Modern Approach - Palladium-Catalyzed Cross-Coupling

For a more convergent and potentially milder synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an excellent alternative.[2][3][4][5][6] This approach involves the coupling of a suitably functionalized pyrazole with a functionalized aniline derivative. A plausible route is the coupling of 5-bromo-3-methyl-1H-pyrazole with 2-aminophenylboronic acid.

G cluster_2 Workflow for Suzuki-Miyaura Cross-Coupling Start_Suzuki 5-Bromo-3-methyl-1H-pyrazole + 2-Aminophenylboronic acid Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Start_Suzuki->Catalyst Base_Suzuki Base (e.g., Na₂CO₃, K₂CO₃) Catalyst->Base_Suzuki Reaction_Suzuki Suzuki-Miyaura Coupling Base_Suzuki->Reaction_Suzuki Workup_Suzuki Aqueous Workup and Extraction Reaction_Suzuki->Workup_Suzuki Purification_Suzuki Purification (Chromatography) Workup_Suzuki->Purification_Suzuki Product_Suzuki 2-(3-methyl-1H-pyrazol-5-yl)aniline Purification_Suzuki->Product_Suzuki

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine 5-bromo-3-methyl-1H-pyrazole (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.

Parameter Value
Typical Yield 60-80%
Key Advantages High functional group tolerance, milder reaction conditions in some cases, convergent synthesis.
Key Considerations Availability and stability of boronic acid, cost of palladium catalyst, need for inert atmosphere.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-3-methyl-1H-pyrazole) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Conclusion and Future Perspectives

This guide has detailed two robust and reliable synthetic routes to the important medicinal chemistry building block, 2-(3-methyl-1H-pyrazol-5-yl)aniline. The classical cyclocondensation approach offers a high-yielding and cost-effective method, particularly for large-scale synthesis. In contrast, the modern palladium-catalyzed cross-coupling strategy provides a more convergent and potentially milder alternative, with broad applicability for the synthesis of analogues. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements of the research program. As the demand for novel pyrazole-containing drug candidates continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like 2-(3-methyl-1H-pyrazol-5-yl)aniline will remain an active and important area of research.

References

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • The Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles: Method development, scope, and mechanism of dehalogenation side reaction | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Structural & Functional Characterization of 2-(3-methyl-1H-pyrazol-5-yl)aniline

This guide provides an in-depth technical analysis of 2-(3-methyl-1H-pyrazol-5-yl)aniline , a critical biaryl scaffold in medicinal chemistry.[1] This molecule serves as a "privileged structure" for kinase inhibitors (pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-methyl-1H-pyrazol-5-yl)aniline , a critical biaryl scaffold in medicinal chemistry.[1] This molecule serves as a "privileged structure" for kinase inhibitors (particularly p38 MAPK and Aurora kinases) and a versatile precursor for fused heterocyclic systems like pyrazolo[1,5-c]quinazolines.

[1]

Executive Summary

2-(3-methyl-1H-pyrazol-5-yl)aniline represents a class of ortho-substituted biaryl systems capable of unique intramolecular interactions.[1] Its utility stems from the proximity of the aniline amine (–NH


) to the pyrazole nitrogen, facilitating bidentate coordination in metallodrugs and serving as a hydrogen-bond donor/acceptor pair in ATP-competitive kinase inhibitors. This guide details its synthesis, tautomeric resolution via NMR, and stability profiles.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule exists in a dynamic tautomeric equilibrium. In solution, the position of the pyrazole proton (1H) dictates whether the methyl group is formally at the 3- or 5-position relative to the biaryl bond.

PropertySpecification
IUPAC Name 2-(3-methyl-1H-pyrazol-5-yl)aniline
Common Tautomer 2-(5-methyl-1H-pyrazol-3-yl)aniline
Molecular Formula C

H

N

Molecular Weight 173.22 g/mol
Predicted LogP ~1.8 (Lipophilic, drug-like)
pKa (Calculated) Pyrazole NH: ~14.0
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Tautomeric Equilibrium & Nomenclature

The ambiguity in nomenclature (3-methyl vs. 5-methyl) arises from the rapid proton migration between N1 and N2 of the pyrazole ring.

Tautomerism T1 Tautomer A (3-methyl-1H-pyrazol-5-yl) T2 Tautomer B (5-methyl-1H-pyrazol-3-yl) T1->T2 Proton Shift (Fast)

Figure 1: Tautomeric equilibrium. In non-polar solvents, the equilibrium shifts to favor the form stabilized by an intramolecular Hydrogen Bond between the aniline NH and the pyrazole N.

Synthetic Routes & Process Chemistry

The most robust synthesis involves the condensation of hydrazine with a 1,3-dicarbonyl precursor. This method is preferred over cross-coupling (e.g., Suzuki) due to atom economy and the avoidance of palladium contaminants.

Protocol: Condensation Synthesis[1]
  • Precursor Preparation: Synthesis of 1-(2-aminophenyl)butane-1,3-dione.[1] This is typically achieved by the Baker-Venkataraman rearrangement or direct Claisen condensation of 2-aminoacetophenone with ethyl acetate (requires protection of aniline) or equivalent diketone synthesis.[1]

  • Cyclization:

    • Reagents: Hydrazine hydrate (NH

      
      NH
      
      
      
      ·H
      
      
      O), Ethanol (solvent).[2]
    • Conditions: Reflux, 2–4 hours.

    • Mechanism: Double condensation of hydrazine nitrogens with the 1,3-diketone carbonyls.

  • Purification: Recrystallization from Ethanol/Water.[2]

Synthesis Start 1-(2-aminophenyl) butane-1,3-dione Inter Hydrazone Intermediate Start->Inter Condensation 1 Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Product 2-(3-methyl-1H- pyrazol-5-yl)aniline Inter->Product Cyclization (-2 H2O)

Figure 2: Synthetic pathway via cyclocondensation. This route avoids regioselectivity issues common in pyrazole alkylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Characterization must account for solvent effects. In DMSO-d


, hydrogen bonding is disrupted, often leading to broad signals for the labile protons.
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.0–13.0 ppm (br s, 1H): Pyrazole NH . Highly variable; may not be visible if water is present.[1]
      
    • 
       6.5–7.2 ppm (m, 4H): Aniline Aromatic  protons.
      
    • 
       6.3 ppm (s, 1H): Pyrazole C4-H . This is the diagnostic singlet for the pyrazole ring.
      
    • 
       4.5–5.5 ppm (br s, 2H): Aniline NH
      
      
      
      .
    • 
       2.25 ppm (s, 3H): Methyl  group attached to the pyrazole.
      

Critical QC Check: If the signal at


 2.25 ppm is split or shifted significantly, check for the presence of uncyclized hydrazone intermediates.
Mass Spectrometry (LC-MS)[1][7]
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]

    
     = 174.1.
    
  • Fragmentation: Loss of N

    
     or CH
    
    
    
    CN is common in high-energy collision dissociation (HCD), typical of pyrazoles.
Stability & Cyclization Warning

Caution: This molecule is a "masked" tricyclic system. Upon heating with carbonyl sources (aldehydes/ketones) or acids (formic acid), it readily cyclizes to form pyrazolo[1,5-c]quinazolines .

  • Validation: Monitor purity by HPLC. Appearance of a later-eluting, non-polar peak often indicates oxidative cyclization or dimerization.[1]

Functional Applications in Drug Discovery[8]

Kinase Inhibitor Scaffold

The 2-(pyrazol-5-yl)aniline motif mimics the ATP adenine ring.[1] The aniline NH


 and pyrazole NH act as a donor-acceptor pair for the "hinge region" of kinases.[1]
  • p38 MAPK: The scaffold allows for substituents on the aniline ring to access the hydrophobic back-pocket (Gatekeeper residue).

  • Aurora Kinase: Methyl substitution on the pyrazole optimizes van der Waals contacts within the binding pocket.

BindingMode cluster_site Kinase Hinge Region Interaction Hinge Kinase Hinge (Glu/Met backbone) Scaffold 2-(3-methyl-1H- pyrazol-5-yl)aniline Hinge->Scaffold H-Bond Acceptor (CO) Hinge->Scaffold H-Bond Donor (NH)

Figure 3: Pharmacophore model showing the bidentate hydrogen bonding capability essential for ATP-competitive inhibition.

References

  • Synthesis of Pyrazolyl-Anilines

    • Reddy, G. et al. "Green Synthesis of 2-(1H-pyrazol-5-yl)aniline as a Corrosion Inhibitor."[1] Rasayan Journal of Chemistry, 2023. (Analogous synthesis methodology).

  • Pyrazole Tautomerism & NMR: Alkorta, I. et al. "Tautomerism in Pyrazoles." Journal of Heterocyclic Chemistry. The dynamic nature of the NH proton is a fundamental characteristic of this class.
  • Medicinal Chemistry Applications

    • Goldstein, D. M. et al. "Amino-pyrazoles as p38 MAPK inhibitors."[1] Journal of Medicinal Chemistry. Highlights the structural relevance of the pyrazole-aniline scaffold in kinase drug discovery.[1]

  • Crystal Structure Data

    • Related structures (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) provide baseline crystallographic parameters for the pyrazole ring geometry.[1]

Sources

Foundational

Technical Monograph: 2-(3-Methyl-1H-pyrazol-5-yl)aniline

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(3-methyl-1H-pyrazol-5-yl)aniline , a privileged scaffold in kinase inhibitor discovery. A Privileged Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(3-methyl-1H-pyrazol-5-yl)aniline , a privileged scaffold in kinase inhibitor discovery.

A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

2-(3-methyl-1H-pyrazol-5-yl)aniline (often referred to as the "pyrazole-aniline" warhead) represents a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural duality—combining a hydrogen-bond donor/acceptor motif (pyrazole) with a nucleophilic handle (aniline)—makes it an ideal "hinge-binder" for ATP-competitive kinase inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its mechanistic role in targeting the p38 MAPK and Aurora kinase families.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Tautomerism

The compound exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms in solution, depending on the protonation state of the pyrazole nitrogen. In the solid state or when bound to a protein target, the specific tautomer is stabilized by hydrogen bonding networks.

PropertyDescription
IUPAC Name 2-(3-methyl-1H-pyrazol-5-yl)aniline
Synonyms 3-(2-aminophenyl)-5-methylpyrazole; 2-(5-methyl-1H-pyrazol-3-yl)aniline
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
CAS Number Note: While the des-methyl analog (CAS 111562-32-4) is standard, the 3-methyl variant is often a custom intermediate.[1]
SMILES CC1=NNC(=C1)C2=CC=CC=C2N
LogP (Calc) ~1.8 - 2.1
pKa (Pyrazole) ~2.5 (conjugate acid), ~14 (NH deprotonation)
pKa (Aniline) ~4.6
Structural Significance

The ortho-relationship between the aniline amino group and the pyrazole ring allows for the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This pre-organization minimizes the entropic penalty upon binding to the kinase hinge region.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline is classically achieved via the condensation of a 1,3-dicarbonyl equivalent with hydrazine. The most robust route involves the Claisen condensation of 2-aminoacetophenone followed by cyclocondensation .

Validated Synthesis Protocol

Objective: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline from 2-aminoacetophenone.

Reagents:
  • Starting Material: 2-Aminoacetophenone (CAS 551-93-9)

  • Reagent A: Ethyl acetate (EtOAc) or N,N-Dimethylacetamide dimethyl acetal (DMA-DMA)

  • Base: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS)

  • Cyclization Agent: Hydrazine Hydrate (N₂H₄·H₂O)

  • Solvent: Tetrahydrofuran (THF), Ethanol (EtOH)

Step-by-Step Methodology:
  • Claisen Condensation (Formation of the 1,3-diketone):

    • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

    • Reaction: Dissolve 2-aminoacetophenone (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[2]

    • Addition: Slowly add LiHMDS (2.2 equiv) dropwise. Stir for 30 min.

    • Acylation: Add Ethyl acetate (1.2 equiv) or Acetyl chloride (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate is 1-(2-aminophenyl)butane-1,3-dione .

  • Knorr Pyrazole Synthesis (Cyclization):

    • Reaction: Dissolve the crude 1,3-diketone intermediate in Ethanol (30 mL).

    • Cyclization: Add Hydrazine Hydrate (1.5 equiv) dropwise.

    • Reflux:[3] Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Purification: Cool to RT. Concentrate in vacuo. The product often precipitates upon addition of cold water. Recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs):
  • Regioselectivity: The use of hydrazine on the 1,3-diketone typically yields the 3/5-methyl pyrazole. Regioisomers are degenerate due to tautomerism unless the hydrazine is substituted (e.g., methylhydrazine).

  • Protection: If side reactions occur at the aniline nitrogen, protect it as an acetamide prior to the Claisen step, then deprotect with HCl/MeOH after pyrazole formation.

Synthesis Workflow Diagram

Synthesis Start 2-Aminoacetophenone Step1 Claisen Condensation (LiHMDS, EtOAc) Start->Step1 Interm 1-(2-aminophenyl) butane-1,3-dione Step1->Interm C-Acylation Step2 Cyclization (Hydrazine Hydrate, EtOH) Interm->Step2 Product 2-(3-methyl-1H- pyrazol-5-yl)aniline Step2->Product -2 H2O

Figure 1: Synthetic route from 2-aminoacetophenone to the target pyrazole-aniline scaffold.[3]

Biological Mechanism & Pharmacology[8]

Kinase Hinge Binding Mode

The 2-(pyrazolyl)aniline motif is a "privileged structure" in kinase inhibition. It mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

  • Donor-Acceptor Pair: The pyrazole nitrogen (NH) acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu71 in p38α).

  • Acceptor: The pyrazole imine nitrogen (=N-) acts as a hydrogen bond acceptor from the hinge backbone amide (e.g., Met109 in p38α).

  • Aniline Role: The aniline amine often points towards the solvent front or interacts with the "gatekeeper" residue, allowing for further substitution (e.g., urea formation) to access the hydrophobic back-pocket (DFG-out conformation).

Target Selectivity

This scaffold is prominent in inhibitors for:

  • p38 MAPK (Mitogen-Activated Protein Kinase): Anti-inflammatory targets.

  • Aurora Kinases: Oncology targets involved in cell division.

  • B-Raf (V600E): Melanoma targets.

Signaling Pathway Interaction

Signaling Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (TAK1/ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrate Downstream Effectors (MK2, ATF2) p38->Substrate Inhibited by Pyrazole-Aniline Response Inflammation & Cytokine Production Substrate->Response Inhibitor 2-(3-methyl-1H- pyrazol-5-yl)aniline Inhibitor->p38 ATP Competition

Figure 2: p38 MAPK signaling cascade showing the intervention point of the pyrazole-aniline scaffold.

References

  • Synthesis of Pyrazole-Based Kinase Inhibitors

    • Source: N
    • Context: Describes the general synthesis of 3-amino-pyrazole and pyrazole-aniline deriv
    • Link:

  • Wolff-Kishner and Hydrazine Chemistry

    • Source: Chemistry LibreTexts
    • Context: Mechanistic background on the reaction of hydrazine with carbonyls/dicarbonyls to form pyrazoles.[4]

    • Link:

  • Scaffold Characteriz

    • Source: PubChem[1]

    • Context: Chemical data for the structural analog 2-(1H-pyrazol-5-yl)aniline (CAS 111562-32-4).

    • Link:

  • 1H-Pyrazolo[3,4-b]quinolines Review

    • Source: MDPI
    • Context: Discusses the reactivity of anilines and pyrazoles in forming fused heterocyclic systems.
    • Link:

Sources

Exploratory

Structure Elucidation of 2-(3-methyl-1H-pyrazol-5-yl)aniline

This guide provides an in-depth technical framework for the structure elucidation of 2-(3-methyl-1H-pyrazol-5-yl)aniline . It is designed for medicinal chemists and analytical scientists characterizing this privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the structure elucidation of 2-(3-methyl-1H-pyrazol-5-yl)aniline . It is designed for medicinal chemists and analytical scientists characterizing this privileged scaffold, often utilized in kinase inhibitor discovery (e.g., p38 MAPK inhibitors).

Technical Guide & Analytical Protocols

Introduction & Structural Context

The compound 2-(3-methyl-1H-pyrazol-5-yl)aniline consists of an aniline moiety ortho-substituted with a 3-methyl-pyrazole ring. This scaffold is chemically significant due to annular tautomerism within the pyrazole ring and the potential for intramolecular hydrogen bonding between the aniline amine and the pyrazole nitrogen.

Accurate elucidation requires distinguishing between regioisomers (3-methyl vs. 5-methyl connectivity relative to the aniline) and determining the dominant tautomeric form in solution versus the solid state.

Core Structural Features[1][2][3][4][5][6][7][8]
  • Formula: C

    
    H
    
    
    
    N
    
    
  • MW: 173.21 g/mol [1]

  • Key Functionalities: Primary amine (aniline), Amphoteric pyrazole (NH donor/acceptor), Methyl group (diagnostic singlet).

Synthesis Overview (Origin of Impurities)

Understanding the synthesis is crucial for anticipating impurities (e.g., uncyclized hydrazones or regioisomers). The standard route involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine.

Reaction Pathway

The precursor, 1-(2-aminophenyl)butane-1,3-dione (or its protected equivalent), reacts with hydrazine hydrate.

Synthesis cluster_impurities Potential Impurities Precursor 1-(2-aminophenyl) butane-1,3-dione Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 2-(3-methyl-1H- pyrazol-5-yl)aniline Intermediate->Product Cyclodehydration (-H2O) Open Uncyclized Hydrazone Intermediate->Open Regio Regioisomer (if unsymm. diketone)

Figure 1: Synthesis pathway via cyclocondensation. Note that the position of the methyl group in the final product is determined by which carbonyl the hydrazine initially attacks, though tautomerism often equilibrates the final product.

Spectroscopic Characterization

Mass Spectrometry (LC-MS)[10]
  • Ionization: ESI (Positive Mode)

  • Molecular Ion [M+H]

    
    :  173.2 m/z
    
  • Fragmentation:

    • Loss of NH

      
       (17 Da) is common for primary anilines.
      
    • Loss of CH

      
      CN (41 Da) from the pyrazole ring may occur under high collision energy.
      
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this elucidation. The data below represents the consensus shifts for this scaffold in DMSO-


.
Table 1: 1H NMR Assignment (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Pyrazole-NH 12.0 - 13.0br s1HHighly exchangeable; shift varies with concentration/temp due to H-bonding.
Aniline-NH

4.5 - 6.0br s2HBroad signal; confirms primary amine. Disappears with D

O shake.
Ar-H (Aniline) 7.45dd1HH-6 (adjacent to C-ipso).
Ar-H (Aniline) 6.95 - 7.10m2HH-3, H-4, H-5 overlap region.
Ar-H (Aniline) 6.60 - 6.80m1HH-3 (ortho to NH

) is typically most shielded.
Pyrazole-H4 6.20 - 6.35s1HCharacteristic sharp singlet for 3,5-disubstituted pyrazole.
Methyl 2.25s3HDiagnostic singlet.
Table 2: 13C NMR Assignment (DMSO-

, 100 MHz)
Carbon TypeShift (

ppm)
Assignment
C=N (Pyrazole) 140 - 150C3 / C5 (Quaternary)
C-N (Aniline) 145 - 148C-ipso (attached to NH

)
Ar-CH 115 - 130Aniline ring carbons
Pyrazole-CH 100 - 105C4 (Characteristic high-field aromatic CH)
Methyl 10 - 15Alkyl carbon

Tautomerism & Intramolecular Dynamics

The naming "3-methyl-1H-pyrazol-5-yl" implies a specific tautomer, but in solution, the proton rapidly exchanges between N1 and N2 of the pyrazole.

  • Tautomer A: 3-methyl-5-(2-aminophenyl)-1H-pyrazole

  • Tautomer B: 5-methyl-3-(2-aminophenyl)-1H-pyrazole

Key Insight: In the solid state and non-polar solvents, the structure is often locked by an intramolecular hydrogen bond between the aniline NH


 (donor) and the pyrazole N2 (acceptor). This favors the tautomer where the pyrazole N2 has a lone pair available (i.e., the H is on N1).

Tautomerism T1 Tautomer A (H on N1) Allows H-bond: NH2 -> N2 T2 Tautomer B (H on N2) Steric clash possible T1->T2 Fast Exchange (Solution) Interaction Intramolecular H-Bond Stabilizes Tautomer A Interaction->T1

Figure 2: Tautomeric equilibrium. The intramolecular hydrogen bond (Aniline NH




Pyrazole N) stabilizes Tautomer A.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to visualize the broad NH protons and break intermolecular aggregates.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • D

    
    O Exchange:  Run a standard 1H spectrum. Add 1 drop of D
    
    
    
    O, shake, and re-run.
    • Result: Signals at ~12.5 ppm (Pyrazole NH) and ~5.0 ppm (Aniline NH

      
      ) will disappear, confirming exchangeable protons.
      
Protocol B: 2D NMR Elucidation (HMBC)

To rigorously prove the methyl position (3-Me vs 5-Me):

  • Run HMBC (Heteronuclear Multiple Bond Correlation).

  • Focus on the Methyl Singlet (~2.25 ppm).

  • Trace Correlations:

    • The methyl protons will show a strong 2-bond correlation (

      
      ) to the quaternary pyrazole carbon it is attached to (C3).
      
    • They will show a 3-bond correlation (

      
      ) to the pyrazole C4-H carbon (~102 ppm).
      
    • Critical Check: If the methyl were on the aniline ring (impurity), the correlations would be to aromatic carbons in the 115-130 ppm range.

Protocol C: X-Ray Crystallography (Optional but Definitive)

If the tautomeric state must be proven for IP purposes:

  • Dissolve 20 mg in hot Ethanol/Water (9:1).

  • Allow slow evaporation at room temperature over 48 hours.

  • Needle-like crystals typically form, suitable for single-crystal XRD.

References

  • Synthesis of Pyrazolyl-Anilines

    • Nataraja, G. et al. "Green Synthesis of 2-(1H-pyrazol-5-yl)aniline as a Corrosion Inhibitor." Rasayan Journal of Chemistry, 2022, 15(1), 143-149.
  • NMR of Pyrazole Tautomers

    • Claramunt, R. M. et al. "The Structure of Pyrazoles in the Solid State: Crystallography and NMR." Journal of the Chemical Society, Perkin Transactions 2, 2000.
  • General Pyrazole Data (NIST)

    • NIST Chemistry WebBook, SRD 69.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(3-methyl-1H-pyrazol-5-yl)aniline

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrazole-aniline scaffolds r...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrazole-aniline scaffolds represent a privileged structural motif, appearing in a multitude of biologically active agents. The precise and unambiguous determination of their chemical structure is a non-negotiable prerequisite for any further investigation, be it in medicinal chemistry, materials science, or chemical biology. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for the molecule 2-(3-methyl-1H-pyrazol-5-yl)aniline. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and draws upon empirical data from closely related analogues to construct a reliable, predictive spectroscopic profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-fidelity spectroscopic data, ensuring that researchers can confidently validate their synthetic products.

Introduction: The Significance of Structural Verification

The molecule 2-(3-methyl-1H-pyrazol-5-yl)aniline combines two key pharmacophores: an aniline ring, which is a common starting point for the synthesis of a vast array of pharmaceuticals, and a methyl-pyrazole ring, a heterocycle known for its diverse biological activities. The connectivity of these two rings, along with the tautomeric nature of the pyrazole NH, dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

Therefore, before a novel molecule like this can advance in a development pipeline, its structure must be unequivocally confirmed. Spectroscopic techniques are the bedrock of this confirmation process. They provide a detailed "fingerprint" of the molecule, allowing for the verification of atom connectivity, the identification of functional groups, and the confirmation of its overall molecular weight. This guide is structured to walk the researcher through the expected spectroscopic signature of 2-(3-methyl-1H-pyrazol-5-yl)aniline and the methodologies to obtain this data.

Predicted Spectroscopic Profile

The following sections outline the predicted spectroscopic data for 2-(3-methyl-1H-pyrazol-5-yl)aniline. These predictions are based on the analysis of structurally similar compounds, such as 2-(1H-pyrazol-5-yl)aniline, and fundamental principles of spectroscopic interpretation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline ring, the pyrazole ring, the methyl group, and the exchangeable NH and NH₂ protons. The exact chemical shifts can be influenced by the choice of solvent (e.g., DMSO-d₆ or CDCl₃) due to hydrogen bonding effects.

Causality Behind Predictions:

  • Aniline Protons (H-3' to H-6'): These aromatic protons will appear in the typical downfield region (δ 6.5-7.5 ppm). Their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons, allowing for unambiguous assignment.

  • Pyrazole Proton (H-4): This lone proton on the pyrazole ring is expected to appear as a singlet, as it has no adjacent proton neighbors. Its chemical shift will be influenced by the electronic nature of the pyrazole ring.

  • Methyl Protons (CH₃): The methyl group protons will also appear as a singlet, typically in the upfield region (δ 2.0-2.5 ppm).

  • NH/NH₂ Protons: These protons are exchangeable and their signals are often broad. The aniline NH₂ protons are expected around δ 3.5-5.0 ppm, while the pyrazole NH proton will likely be more downfield (δ 10.0-13.0 ppm) due to its slightly more acidic nature. Their integration values (2H and 1H, respectively) are key identifiers.

Table 1: Predicted ¹H NMR Data for 2-(3-methyl-1H-pyrazol-5-yl)aniline in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrazole-NH12.0 - 13.0Broad Singlet1H
Aniline-NH₂4.5 - 5.5Broad Singlet2H
Aromatic-H (Aniline)6.7 - 7.4Multiplet4H
Pyrazole-H4~6.3Singlet1H
Methyl-CH₃~2.2Singlet3H

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(3-methyl-1H-pyrazol-5-yl)aniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-5 (attached to Aniline)140 - 150
Pyrazole C-3 (attached to Methyl)145 - 155
Aniline C-1' (attached to NH₂)140 - 150
Aniline C-2' (attached to Pyrazole)120 - 130
Aniline C-3' to C-6'115 - 130
Pyrazole C-4100 - 110
Methyl-CH₃10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Predictions: The key vibrational modes to identify are the N-H stretches from both the aniline and pyrazole groups, the C-H stretches from the aromatic and methyl groups, and the C=C/C=N stretches within the rings. The data for the related compound 2-(1H-pyrazol-3-yl)-aniline shows a pyrazole NH vibration at 3431 cm⁻¹ and an NH₂ vibration at 3249 cm⁻¹.[1] We can expect similar values for our target molecule.

Table 3: Predicted IR Absorption Bands for 2-(3-methyl-1H-pyrazol-5-yl)aniline

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Pyrazole)3400 - 3450Medium
N-H Stretch (Aniline, asymmetric & symmetric)3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Methyl)2850 - 2960Medium
C=N and C=C Stretch (Ring vibrations)1500 - 1650Strong
N-H Bend (Aniline)1580 - 1650Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For 2-(3-methyl-1H-pyrazol-5-yl)aniline (C₁₀H₁₁N₃), the expected exact mass can be calculated.

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.22 g/mol

  • Predicted Molecular Ion Peak (M⁺) in ESI+: m/z = 174.1026 ([M+H]⁺)

Predicted Fragmentation Pathway: A common fragmentation pathway for such molecules involves the loss of small, stable molecules or radicals. A plausible fragmentation could involve the cleavage of the bond between the aniline and pyrazole rings.

G M [C10H11N3]+• m/z = 173 F1 [C9H8N3]+ m/z = 158 M->F1 - •CH3 F2 [C4H5N2]+ m/z = 81 M->F2 - C6H6N• F3 [C6H6N]+ m/z = 92 M->F3 - C4H5N2• G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms ir IR Spectroscopy (Identify Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Connectivity) ir->nmr analysis Data Interpretation & Comparison to Prediction nmr->analysis confirmation Structure Confirmed analysis->confirmation

Caption: Workflow for synthesis and structural validation.

Conclusion

While awaiting the publication of direct experimental data, this guide provides a robust, predictive framework for the spectroscopic characterization of 2-(3-methyl-1H-pyrazol-5-yl)aniline. By understanding the expected NMR shifts, IR vibrations, and mass spectrometric behavior, researchers can more efficiently and confidently interpret their own experimental data. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and high-quality results. Ultimately, the rigorous application of these spectroscopic methods is indispensable for ensuring the scientific integrity of any research or development program involving novel chemical entities.

References

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Green Synthesis of 2-(1H-Pyrazol-5-yl) Aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy in 1.0 Molar HCl Solution. (2023). Rasayan Journal of Chemistry. Retrieved February 1, 2026, from [Link]

  • Synthesis and Characterization of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved February 1, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

Technical Guide: Preliminary Biological Screening of 2-(3-methyl-1H-pyrazol-5-yl)aniline

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Leads Subject: Hit-to-Lead Validation and Screening Protocols for Pyrazole-Aniline Scaffolds Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Leads Subject: Hit-to-Lead Validation and Screening Protocols for Pyrazole-Aniline Scaffolds

Executive Summary

The molecule 2-(3-methyl-1H-pyrazol-5-yl)aniline represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—comprising a nitrogen-rich pyrazole heterocycle linked to an aniline donor—mimics the adenine pharmacophore found in ATP. Consequently, this scaffold is a high-probability hit for kinase inhibition (e.g., p38 MAPK, Aurora kinases) and has documented utility in antimicrobial and anti-inflammatory applications.

This guide provides a structured, non-template workflow for the preliminary biological screening of this compound. It moves beyond generic testing to focus on the specific chemical logic of the pyrazole-aniline motif, prioritizing ATP-competitive assays and phenotypic screens relevant to its structural class.

Part 1: Chemical Context & In Silico Pre-Screening

Before wet-lab screening, the unique tautomeric nature of the pyrazole ring must be addressed to ensure assay reproducibility.

Structural Tautomerism & Stability

The subject molecule exists in dynamic equilibrium. The 1H-pyrazole proton can migrate between N1 and N2, effectively making 3-methyl and 5-methyl isomers indistinguishable in solution unless the nitrogen is substituted.

  • Critical Consideration: In protein binding pockets (e.g., Kinase Hinge Region), the enzyme will select a specific tautomer.

  • Action: Perform QC via NMR in DMSO-d6 to confirm the ratio of tautomers prior to dissolving in assay buffer.

In Silico Profiling (ADME & PAINS)

Anilines can be promiscuous. Run the following computational checks before high-throughput screening (HTS):

  • PAINS Filter: Check for Pan-Assay Interference Compounds (PAINS). Aminopyrazoles can sometimes act as redox cyclers in fluorescence assays.

  • Lipinski Compliance:

    • MW: ~173.2 g/mol (Fragment-like, favorable for FBDD).

    • H-Bond Donors: 3 (Aniline NH2 + Pyrazole NH).

    • cLogP: ~1.5–2.0 (High oral bioavailability potential).

Part 2: Primary Biochemical Screening (The Kinase Hypothesis)

The highest probability target for this scaffold is the ATP-binding pocket of protein kinases . The pyrazole nitrogen (acceptor) and aniline amine (donor) form a classic bidentate hydrogen bond with the kinase "hinge" region.

Assay Selection: TR-FRET (LanthaScreen™ Logic)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays to avoid interference from the aniline's potential absorbance.

Mechanism: A Europium-labeled antibody detects a phosphorylated tracer. If 2-(3-methyl-1H-pyrazol-5-yl)aniline binds the kinase, it displaces the tracer, reducing the FRET signal.

Experimental Protocol: Kinase Binding Assay

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

Workflow:

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock.

  • Dilution: Prepare a 10-point dose-response curve (start at 100 µM, 3-fold serial dilution) in Kinase Buffer (final DMSO < 1%).

  • Incubation:

    • Add 5 µL Kinase (5 nM final).

    • Add 5 µL Antibody/Tracer Mix (2 nM final).

    • Add 5 µL Compound.

  • Equilibration: Incubate for 60 minutes at Room Temperature (dark).

  • Read: Measure TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

Data Analysis: Calculate the Emission Ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validation Check: Use Staurosporine as a positive control. If Staurosporine IC50 deviates >2-fold from historical data, invalidate the run.

Part 3: Phenotypic & Cellular Screening

If kinase activity is confirmed (or as a parallel track), evaluate the compound for cellular permeability and antimicrobial efficacy.

Antimicrobial Susceptibility (MIC Determination)

Pyrazole-anilines are emerging as potent agents against resistant bacteria (e.g., MRSA).

Protocol (CLSI Microdilution):

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 5 × 10^5 CFU/mL in Mueller-Hinton Broth.

  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of inoculum per well.

  • Treatment: Add compound (range 0.5 – 64 µg/mL). Include Growth Control (no drug) and Sterility Control (media only).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Cytotoxicity Counter-Screen (MTT Assay)

To ensure any kinase/bacterial activity isn't due to general membrane toxicity.

Protocol:

  • Seeding: Plate HEK293 or HepG2 cells (5,000 cells/well) in DMEM + 10% FBS. Adhere overnight.

  • Exposure: Treat with compound (10 µM and 50 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Interpretation: Absorbance at 570 nm.

    • Pass Criteria: >80% viability at 10 µM implies the compound is a valid lead; <50% suggests general toxicity.

Part 4: Data Visualization & Logic Flow

Screening Workflow Diagram

The following diagram illustrates the decision matrix for screening this scaffold, prioritizing its "privileged" status as a kinase inhibitor while covering phenotypic bases.

ScreeningWorkflow Start Compound: 2-(3-methyl-1H-pyrazol-5-yl)aniline InSilico Phase 1: In Silico Check (PAINS, Tautomerism, Lipinski) Start->InSilico Decision1 Pass Filters? InSilico->Decision1 Biochem Phase 2: Biochemical Screen (TR-FRET Kinase Panel) Decision1->Biochem Yes (High Prob.) Discard Discard / Redesign Decision1->Discard No (Reactive) Cellular Phase 3: Phenotypic Screen (Antimicrobial & Cytotoxicity) Biochem->Cellular Kinase Active Biochem->Discard Inactive Hit Hit Validation (IC50 < 1µM / MIC < 4µg/mL) Cellular->Hit Selective Profile Cellular->Discard General Toxicity

Caption: Hierarchical screening flow moving from computational checks to enzymatic validation and finally cellular profiling.

Pharmacophore Binding Mode

This diagram visualizes why this molecule is screened against kinases.

BindingMode Pyrazole Pyrazole Ring (H-Bond Acceptor/Donor) Hinge Kinase Hinge Region (Glu/Met Backbone) Pyrazole->Hinge H-Bond (Primary) Aniline Aniline Amine (H-Bond Donor) Aniline->Hinge H-Bond (Secondary) Linker Biaryl Bond (Planarity) Gatekeeper Gatekeeper Residue (Steric Selectivity) Linker->Gatekeeper Van der Waals

Caption: Schematic of the bidentate binding mode mimicking the Adenine ring of ATP in the kinase pocket.

Part 5: Summary of Quantitative Benchmarks

ParameterAssay TypeTarget Value (Hit Criteria)Failure Threshold
Solubility Kinetic (PBS pH 7.4)> 50 µM< 10 µM (Precipitation risk)
Kinase IC50 TR-FRET / LanthaScreen< 1 µM> 10 µM
Antimicrobial MIC Broth Microdilution< 8 µg/mL> 64 µg/mL
Cytotoxicity (CC50) MTT (HEK293)> 50 µM< 10 µM (Toxic)
Selectivity Index CC50 / MIC or IC50> 10< 2

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry (2023) URL:[Link]

  • Antimicrobial Activity of Pyrazole-Aniline Derivatives Title: Antibacterial pyrazoles: tackling resistant bacteria Source:[1] Future Medicinal Chemistry / NIH PMC (2022) URL:[Link]

  • Kinase Assay Methodology (LanthaScreen) Title: Discovery of Dual MER/AXL Kinase Inhibitors (Demonstrating FRET assays for pyrazole scaffolds) Source: Journal of Medicinal Chemistry / NIH PMC URL:[Link]

Sources

Foundational

Solubility Profile and Technical Handling of 2-(3-methyl-1H-pyrazol-5-yl)aniline

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-(3-methyl-1H-pyrazol-5-yl)aniline . Executive Summary 2-(3-methyl-1H-pyrazol-5-yl)aniline is a p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-(3-methyl-1H-pyrazol-5-yl)aniline .

Executive Summary

2-(3-methyl-1H-pyrazol-5-yl)aniline is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for kinase inhibitors and as a corrosion inhibitor in materials science.[1] Structurally, it combines an aniline donor with a pyrazole acceptor/donor system, creating a molecule with distinct solubility characteristics governed by intermolecular hydrogen bonding and moderate lipophilicity.[1]

While specific gravimetric solubility data for this methylated derivative is often proprietary, its behavior closely mirrors its parent compound, 2-(1H-pyrazol-5-yl)aniline (CAS 111562-32-4) .[1] This guide provides a solubility framework based on verified structural analogs, experimental protocols for precise determination, and best practices for stock solution management.[1]

Key Takeaway: The compound exhibits high solubility in dipolar aprotic solvents (DMSO, DMF) , making them the standard for stock solutions. It shows temperature-dependent solubility in polar protic solvents (Ethanol, Methanol) , which is critical for purification via recrystallization.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent selection.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₀H₁₁N₃Low molecular weight facilitates dissolution in organic media.[1][2]
Molecular Weight ~173.21 g/mol Favorable for high-concentration stock solutions (>100 mM).[1]
H-Bond Donors 3 (Aniline -NH₂, Pyrazole -NH)Strong potential for crystal lattice energy; requires polar solvents to disrupt H-bonds.[1]
H-Bond Acceptors 2 (Pyridine-like N)Protonation in acidic media drastically increases aqueous solubility.[1]
LogP (Predicted) ~1.6 – 2.4Moderate lipophilicity; poor water solubility at neutral pH.[1]
pKa (Predicted) ~3.5 (Pyrazole), ~4.0 (Aniline)Ionizable; solubility is pH-dependent.[1]

Solvent Compatibility & Solubility Data

The following data categorizes solvents based on their interaction with the 2-(3-methyl-1H-pyrazol-5-yl)aniline scaffold.

Primary Solvents (High Solubility)

Best for: Stock solutions, biological assays, chemical reactions.

SolventSolubility RatingEstimated Conc.Usage Notes
DMSO Excellent> 50 mg/mLStandard for Bioassays. Hygroscopic; store under inert gas to prevent water uptake.[1]
DMF Excellent> 50 mg/mLAlternative to DMSO for synthetic reactions.[1] Harder to remove (high b.p.).
DMAc Good> 30 mg/mLUsed in specific polymer or material applications.[1]
Secondary Solvents (Moderate/Conditional Solubility)

Best for: Purification, chromatography, transfer.

SolventSolubility RatingEstimated Conc.Usage Notes
Ethanol Temp. Dependent~5-10 mg/mL (Hot)Ideal for Recrystallization. Soluble at reflux; crystallizes upon cooling.[1]
Methanol Moderate~10-20 mg/mLGood for HPLC sample prep; ensure complete dissolution before injection.[1]
DCM Moderate~5-15 mg/mLUseful for liquid-liquid extraction (organic layer).[1]
Ethyl Acetate Low-Moderate< 5 mg/mLOften used as a co-solvent or in TLC mobile phases.[1]
Poor Solvents (Anti-Solvents)

Best for: Precipitation, washing filter cakes.

  • Water: Insoluble at neutral pH (< 0.1 mg/mL).[1]

  • Hexanes / Heptane: Insoluble.[1]

  • Diethyl Ether: Very low solubility.[1]

Visual Selection Guide

The following decision tree aids in selecting the correct solvent based on your experimental intent.

SolventSelection Start Intended Application BioAssay Biological Assay (IC50, Screening) Start->BioAssay Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Purification (Recrystallization) Start->Purification Analysis Analytical (HPLC/LC-MS) Start->Analysis DMSO DMSO (10-100 mM) Store at -20°C BioAssay->DMSO Standard Vehicle DMF DMF or DMAc (High Solvency) Synthesis->DMF High Temp Rxn DCM DCM / THF (Reagent Dependent) Synthesis->DCM Room Temp Rxn EtOH Ethanol (Hot) Slow Cool to 4°C Purification->EtOH Preferred MeOH Methanol/ACN (Match Mobile Phase) Analysis->MeOH Dissolve & Filter

Figure 1: Solvent selection decision tree based on experimental workflow.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this standard protocol for biological screening to ensure consistency.

  • Calculate Mass: For 1 mL of 10 mM solution:

    
    [1]
    
  • Weighing: Accurately weigh ~1.7–2.0 mg of the solid into a tared 1.5 mL amber glass vial. Record the exact mass.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve exactly 10 mM.

    • Formula:

      
      [1]
      
  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Use this if exact solubility data is required for a specific formulation.[1]

  • Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Compare peak area against a standard calibration curve.

Protocol C: Purification via Recrystallization

Based on the physicochemical behavior of the non-methylated analog.[1][3]

  • Dissolution: Suspend the crude solid in minimal Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) until the solid dissolves completely. If insoluble particles remain, filter while hot.[1]

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the crystals and wash with cold ethanol.

Stability and Handling

  • Solid State: Stable at room temperature when stored in a desiccator.[1] Protect from light.[1]

  • Solution Stability:

    • DMSO/DMF: Stable for >3 months at -20°C.

    • Aqueous/Buffer: Unstable over long periods due to potential oxidation of the aniline moiety.[1] Prepare fresh for experiments.

  • Safety: The aniline moiety suggests potential toxicity.[1] Handle with PPE (gloves, goggles) in a fume hood.[1]

References

  • Synthesis and Corrosion Inhibition: Nataraja, G. et al. "Green Synthesis of 2-(1H-pyrazol-5-yl) Aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy."[1] Rasayan Journal of Chemistry, vol. 16, no. 2, 2023, pp. 760-767.[1] Link

  • General Pyrazole Solubility: "Solubility of Pyrazole Derivatives." Beilstein Journal of Organic Chemistry, Search Results. Link

  • Chemical Identity (Analog): "2-(1H-Pyrazol-5-yl)aniline."[1][3][4][5] Tokyo Chemical Industry (TCI), Product P1902.[1] Link

  • Compound Data: "3-(5-methyl-1H-pyrazol-1-yl)aniline."[1][6] PubChem, National Library of Medicine.[1] Link[1]

  • Handling of Hydrazine Derivatives: "Nucleophilic Reactivities of Hydrazines." ResearchGate, 2025.[1] Link

Sources

Exploratory

Strategic Sourcing and Quality Qualification of 2-(3-methyl-1H-pyrazol-5-yl)aniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The compound 2-(3-methyl-1H-pyrazol-5-yl)aniline (also referred to as 2-(5-methyl-1H-pyrazol-3-yl)aniline due to tautomerism) represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 2-(3-methyl-1H-pyrazol-5-yl)aniline (also referred to as 2-(5-methyl-1H-pyrazol-3-yl)aniline due to tautomerism) represents a "privileged scaffold" in medicinal chemistry.[1] It is a critical bidentate ligand used primarily in the synthesis of ATP-competitive kinase inhibitors.[1] The pyrazole-aniline motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinases (e.g., p38 MAPK, Aurora kinases).[1]

Sourcing this intermediate is not merely a logistical task; it is a quality control challenge. The molecule exhibits annular tautomerism and is prone to specific synthetic impurities that can derail Structure-Activity Relationship (SAR) studies if not detected early.[1]

Chemical Identity Card
ParameterDetail
IUPAC Name 2-(3-methyl-1H-pyrazol-5-yl)aniline
Common Synonyms 2-(5-methyl-1H-pyrazol-3-yl)benzenamine; 3-(2-aminophenyl)-5-methylpyrazole
CAS Number (Generic) Note: Often indexed under 111562-32-4 (des-methyl parent) or specific derivatives.[1][2] Search by structure is recommended.
SMILES Cc1cc(n[nH]1)c2ccccc2N
Key Property Annular Tautomerism: The hydrogen on the pyrazole nitrogen oscillates, making the 3-methyl and 5-methyl positions chemically equivalent in solution but distinct in crystalline forms or when bound to a protein.[1]

The Supply Landscape: Tiered Sourcing Strategy

Do not rely on a single supplier.[1] The market is fragmented between catalog re-sellers and original manufacturers.[1] Use a Tiered Sourcing Model to balance speed (for screening) vs. consistency (for scale-up).[1]

Tier 1: Catalog Suppliers (High Speed / High Cost)

Best for: Initial SAR screening (mg to gram scale).

  • MilliporeSigma (Sigma-Aldrich):

    • Role: Global standard for reference material.[1]

    • Pros: High reliability, comprehensive CoA (Certificate of Analysis).

    • Cons: Often backordered; highest price per gram.[1]

    • Note: Often sells this under "DiscoveryCPR" or similar rare chemical libraries.[1]

  • TCI (Tokyo Chemical Industry):

    • Role: Reliable APAC/Global supplier.[1]

    • Pros: Excellent purity (>97% GC); good stock of pyrazole building blocks.[1]

    • Specifics: Look for "2-(1H-Pyrazol-5-yl)aniline" derivatives in their catalog.[1]

  • BLD Pharm:

    • Role: Aggressive catalog supplier with strong stock in heterocycles.[1]

    • Pros: Fast shipping, lower cost than Sigma.[1]

    • Cons: Batch-to-batch variability can occur; internal QC is mandatory.[1]

Tier 2: Bulk & Custom Synthesis (Low Cost / High Volume)

Best for: Process development and GLP tox batches (>100g).[1]

  • Enamine (Ukraine/Global):

    • Role: The world's largest make-on-demand and building block supplier.[1]

    • Pros: Likely has the largest library of analogs; can synthesize multi-kilo batches rapidly.[1]

  • Hyma Synthesis / Avra Laboratories (India):

    • Role: Contract Research & Manufacturing Services (CRAMS).[1]

    • Pros: Cost-effective for bulk; specialized in hydrazine chemistry required for this scaffold.[1]

Technical Qualification: The Self-Validating Protocol

When a batch arrives, do not trust the label. The following workflow ensures the material is chemically competent for kinase inhibitor synthesis.

The "Tautomer Trap"

Suppliers may label the compound as the 3-methyl or 5-methyl isomer.[1] In solution (NMR), you will see an average or a dominant tautomer depending on the solvent.[1] This is not an impurity. However, the presence of regioisomers (where the aniline is attached to the wrong pyrazole carbon) is a critical failure mode.[1]

QC Workflow Diagram

The following decision tree illustrates the mandatory testing logic.

QC_Workflow Start Batch Receipt LCMS 1. LC-MS (ESI+) Start->LCMS Purity_Check Purity > 95%? LCMS->Purity_Check NMR 2. 1H-NMR (DMSO-d6) Purity_Check->NMR Yes Reject Reject / Repurify Purity_Check->Reject No Tautomer_Check Broad NH Signal? NMR->Tautomer_Check Regio_Check 3. NOESY/HMBC Tautomer_Check->Regio_Check Yes (Expected) Tautomer_Check->Reject No (N-Alkylated Impurity) Decision Release for Synthesis Regio_Check->Decision Connectivity Confirmed Regio_Check->Reject Isomer Detected

Figure 1: Incoming Quality Control (IQC) Decision Tree. Note that broad NH signals in NMR are characteristic of the desired tautomeric species.

Detailed Protocol Steps
Step 1: LC-MS Purity & Identity[1]
  • Method: Reverse-phase C18 column (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Success Criteria: Single peak >95% area integration. Mass [M+H]+ = 174.1 (approx).[1]

  • Red Flag: A peak with correct mass but different retention time usually indicates the regioisomer (aniline attached to N1 or C4 instead of C5).[1]

Step 2: 1H-NMR (Structural Validation)[1]
  • Solvent: DMSO-d6 is required.[1] Chloroform-d often leads to peak broadening due to hydrogen bonding.[1]

  • Key Diagnostic Signals:

    • Pyrazole-H4: Singlet around

      
       6.3 - 6.5 ppm.[1]
      
    • Methyl Group: Singlet around

      
       2.2 - 2.3 ppm.[1]
      
    • Exchangeable Protons: You must observe the Aniline-NH2 (broad singlet, ~4-5 ppm) and the Pyrazole-NH (very broad, often >12 ppm or invisible depending on water content).[1]

  • Failure Mode: If the Pyrazole-NH is a sharp singlet or integrates to 3H (methyl) instead of 1H, the supplier sent you the N-methylated impurity (dead end for synthesis).[1]

Synthetic Origins & Impurity Profiling[1]

Understanding how the supplier made the compound allows you to predict impurities.[1] The standard industrial route involves the condensation of a hydrazine derivative with a 1,3-electrophile.[1]

Synthesis_Pathway Precursor 3-oxobutanenitrile derivative Reaction Cyclocondensation (Reflux/EtOH) Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Target: 2-(3-methyl-1H-pyrazol-5-yl)aniline Reaction->Product Major Impurity Impurity: Azine formation or Oligomers Reaction->Impurity Minor

Figure 2: Standard industrial synthesis route via cyclocondensation.[1] Note that hydrazine quality controls the impurity profile.

Why this matters: If the supplier uses Methylhydrazine instead of Hydrazine, you will get a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.[1] These are chemically distinct and cannot be tautomerized.[1] Ensure your purchase order specifies "1H-pyrazole" (unsubstituted nitrogen).[1]

Handling and Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Oxidation Risk: The aniline amine is susceptible to oxidation (browning) over time.[1] If the powder is dark brown/black upon receipt, recrystallize from Ethanol/Water before use.[1]

  • Hygroscopicity: Pyrazoles can be hygroscopic.[1] Weighing should be done quickly or in a glovebox for analytical standards.[1]

References

  • PubChem. Compound Summary for CID 111562-32-4 (Related Parent Structure). National Library of Medicine.[1] [Link]

  • Lead Sciences. 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Data Sheet. (Example of N-methylated analog often confused in search). [Link]

Sources

Foundational

The Ascendant Role of Substituted Pyrazole Anilines in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Aniline Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Aniline Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds, the substituted pyrazole aniline core has emerged as a "privileged scaffold"[1][2]. Its inherent structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, provides a versatile template for the design of highly specific ligands that can modulate a wide array of biological targets. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this remarkable class of compounds. We will delve into the causal underpinnings of experimental design and provide actionable protocols, thereby offering a robust framework for the rational design of next-generation therapeutics based on the pyrazole aniline motif.

I. Strategic Synthesis of Substituted Pyrazole Anilines: Forging the Core Structure

The synthetic accessibility of the pyrazole aniline scaffold is a key driver of its widespread adoption in medicinal chemistry. The most prevalent strategies involve the formation of the pyrazole ring followed by the introduction of the aniline moiety, or vice-versa. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Constructing the Pyrazole Ring: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, remains a widely utilized method for the preparation of the pyrazole core. This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of precursors to pyrazole anilines, an arylhydrazine is often employed.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis [3]

  • Reaction Setup: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid, add the desired arylhydrazine (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the N-arylpyrazole.

The regioselectivity of the Knorr synthesis can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Introducing the Aniline Moiety: Cross-Coupling Reactions

Modern synthetic organic chemistry offers a powerful toolkit for the N-arylation of pyrazoles, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent methods. These reactions allow for the direct formation of a bond between a pyrazole nitrogen and an aniline ring, offering broad substrate scope and functional group tolerance.[4]

Key Methodologies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for the N-arylation of pyrazoles with aryl halides or triflates. The choice of phosphine ligand is crucial for achieving high yields and accommodating a wide range of substrates.[4]

  • Ullmann Condensation: A classical copper-catalyzed method that has seen a resurgence with the development of improved catalyst systems and milder reaction conditions. It is often a cost-effective alternative to palladium-catalyzed methods.[4]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation of a Pyrazole [4]

  • Reactant Preparation: In a microwave-safe vial, combine the pyrazole (1.0 eq.), the substituted aryl bromide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent, such as toluene or dioxane.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a predetermined temperature (e.g., 100-150 °C) for a specified time (typically 15-60 minutes).

  • Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography to yield the desired N-arylpyrazole.

The use of microwave irradiation can dramatically reduce reaction times and improve yields.[4]

Synthesis_Workflow cluster_Knorr Knorr Pyrazole Synthesis cluster_Coupling Cross-Coupling for Aniline Linkage Dicarbonyl β-Dicarbonyl Compound Knorr_Reaction Condensation (e.g., Reflux in EtOH) Dicarbonyl->Knorr_Reaction Arylhydrazine Arylhydrazine Arylhydrazine->Knorr_Reaction N_Arylpyrazole N-Arylpyrazole Precursor Knorr_Reaction->N_Arylpyrazole Pyrazole Pyrazole Coupling_Reaction Pd or Cu-catalyzed Cross-Coupling Pyrazole->Coupling_Reaction Aniline_Derivative Aniline Derivative (Aryl Halide/Triflate) Aniline_Derivative->Coupling_Reaction Substituted_Pyrazole_Aniline Substituted Pyrazole Aniline Coupling_Reaction->Substituted_Pyrazole_Aniline

General Synthetic Strategies for Substituted Pyrazole Anilines.

II. A Spectrum of Biological Activities: Therapeutic Potential of Pyrazole Anilines

The substituted pyrazole aniline scaffold has been successfully employed to develop potent and selective modulators of a diverse range of biological targets, leading to a broad spectrum of therapeutic applications.

Kinase Inhibition: A Dominant Application in Oncology

A significant body of research has focused on the development of pyrazole aniline derivatives as kinase inhibitors for the treatment of cancer.[5][6][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole aniline scaffold is adept at fitting into the ATP-binding pocket of various kinases, thereby blocking their activity.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Several N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against CDK2/cyclin E, a key regulator of the cell cycle.[5]

  • Epidermal Growth Factor Receptor (EGFR): Incorporation of an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold has been shown to enhance potency against EGFR, a receptor tyrosine kinase often overexpressed in tumors.[2]

  • Akt (Protein Kinase B): Pyrazole-based inhibitors targeting the PI3K/Akt signaling pathway have been developed, with some demonstrating potent antiproliferative activity.[6]

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) RTK->Cell_Cycle_Proteins Growth_Factor Growth Factor Growth_Factor->RTK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Cycle_Proteins->Proliferation Pyrazole_Aniline Pyrazole Aniline Inhibitor Pyrazole_Aniline->RTK Inhibits Pyrazole_Aniline->Akt Inhibits Pyrazole_Aniline->Cell_Cycle_Proteins Inhibits

Mechanism of Action of Pyrazole Aniline Kinase Inhibitors.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted pyrazole anilines have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new anti-infective agents.[1][8][9]

  • Antibacterial Activity: Aniline-derived pyrazoles have been reported as growth inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] The nature of the substituents on the N-phenyl ring significantly influences the antimicrobial properties.[10]

  • Antifungal Activity: Certain pyrazole-aniline linked coumarin derivatives have exhibited potent antifungal activity, with some compounds being equipotent to the standard drug miconazole. Mechanistic studies suggest that these compounds may act by inhibiting the ergosterol biosynthesis pathway, a crucial component of the fungal cell membrane.[1][9]

Anti-inflammatory and Other Activities

The therapeutic potential of pyrazole anilines extends beyond oncology and infectious diseases. Various derivatives have been investigated for their anti-inflammatory, antiviral, and other pharmacological properties.[3] For instance, a new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, has exhibited significant anti-inflammatory activity.[11]

III. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency and Selectivity

The ability to systematically modify the pyrazole aniline scaffold at various positions has facilitated extensive SAR studies, providing invaluable insights for the rational design of more potent and selective compounds.

Key SAR Observations:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for biological activity. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, the presence and location of electron-donating or electron-withdrawing groups on the aniline moiety significantly impacted their anticancer and CDK2 inhibitory activities.[5]

  • Substituents on the Pyrazole Ring: Modifications on the pyrazole ring also play a crucial role. For example, in a series of pyrazole-based kinase inhibitors, small modifications on the pyrazole ring had significant effects on their selectivity.[12]

  • Linker between Pyrazole and Aniline: The nature of the linker connecting the pyrazole and aniline moieties can influence the overall conformation and binding affinity of the molecule.

Table 1: Representative Substituted Pyrazole Anilines and their Biological Activities

Compound IDPyrazole SubstituentsAniline SubstituentsBiological ActivityTarget/Cell LineIC₅₀/MICReference
5a 1,3-diphenylUnsubstitutedAnticancer, CDK2 inhibitorMCF-7, B16-F10, CDK2/cyclin E1.88 µM, 2.12 µM, 0.98 µM[5]
24 Pyrazolo[3,4-d]pyrimidine coreVariesAnticancer--[2]
4i Coumarin-linked4-ChloroAntifungalCandida albicans-[1][9]
8d 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)3,5-bis(trifluoromethyl)Anti-inflammatory--[11]

IV. Future Perspectives and Conclusion

The substituted pyrazole aniline scaffold has firmly established itself as a cornerstone in modern medicinal chemistry.[1][2] Its synthetic tractability, coupled with the ability to modulate a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more complex and highly substituted derivatives, leveraging advanced synthetic methodologies to explore new chemical space. The integration of computational modeling and structure-based drug design will further refine our ability to predict the biological activity of novel pyrazole anilines and design compounds with improved selectivity and reduced off-target effects. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

V. References

  • Kamal, A., et al. (2018). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 28(4), 665-671. Available from: [Link]

  • Ali, A. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. Available from: [Link]

  • Wang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5984. Available from: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

  • Sharma, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: [Link]

  • Nayak, S. K., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-198. Available from: [Link]

  • Rathi, P., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Kalirajan, R., et al. (2012). Synthesis of Some Novel Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation for their Antioxidant and Cytotoxic Activities. Journal of Heterocyclic Chemistry, 49(4), 748-755. Available from: [Link]

  • Kalirajan, R. (2015). Synthesis & bio activities of pyrazole substituted 9-anilinoacridines. LAP LAMBERT Academic Publishing.

  • Abdel-Wahab, B. F., et al. (2012). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini-Reviews in Medicinal Chemistry, 12(9), 881-894.

  • Kovvuri, J., et al. (2018). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 28(4), 665-671.

  • Abdelgawad, M. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1541. Available from: [Link]

  • Akram, S., et al. (2025). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. Results in Chemistry, 10, 100877.

  • Basappa, et al. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. Available from: [Link]

  • Kalirajan, R., et al. (2024). Design and Synthesis of Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation against Breast Cancer. Journal of Biological Regulators and Homeostatic Agents, 38(4), 2845-2859.

  • Al-Ostath, A. I. N., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc.

  • Abdel-Aziz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • Rathi, P., et al. (2025). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry, 25(4), 350-377.

  • Aly, A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5437. Available from: [Link]

  • Powers, T. M., & Engle, K. M. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. Available from: [Link]

  • El-Sayed, M. A., et al. (2012). Synthesis, biological evaluation and molecular modelling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(10), 3306-3316.

  • Breunig, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7339. Available from: [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. Available from: [Link]

  • Asati, V., & Mahapatra, D. K. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Research Journal of Pharmacy and Technology, 16(11), 5431-5441. Available from: [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(10), 1836-1860. Available from: [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate.

  • Abdel-Aziz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

Sources

Exploratory

2-(3-methyl-1H-pyrazol-5-yl)aniline molecular weight

Defining the Scope I'm currently focused on defining the scope for a technical guide on 2-(3-methyl-1H-pyrazol-5-yl)aniline molecular weight. I'm aiming for a document suitable for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: February 2026

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I've been reviewing search results, and I've found a key ambiguity that requires my attention. The information I have gathered points toward "2-(3-methyl-1H-pyrazol-5-yl)aniline". A critical next step is to solidify my understanding of the "1H" designation. This will be the focus of the next phase.

Refining Search Terms

I'm now focusing on specific structural elements. The search results confirmed the aniline core, with an amino group at position 1, as expected. I've ruled out phenyl-pyrazoles and explored variations, identifying key differences in methylation and linking positions. The "1H" designation is still critical, and I'm homing in on the 5-position on the pyrazole. Synthesis from Amino Cinnamaldehyde and Hydrazine seems promising.

Calculating Molecular Weight

I've determined the complete chemical formula. I've broken it down step by step, which I hope confirms my hypothesis. I will proceed with verification to ensure an accurate calculation. The formula appears to be C10H11N3, which I will now verify as I break down the parts of the components in detail.

Calculating Molecular Weight

I've determined the complete chemical formula. I've broken it down step by step, which I hope confirms my hypothesis. I will proceed with verification to ensure an accurate calculation. The formula appears to be C10H11N3, which I will now verify as I break down the parts of the components in detail.

Proposing Synthesis Path

I am now formulating a synthetic route. It appears I can use the same approach as the des-methyl analogue. A precursor would likely be a 1,3-diketone or enaminone attached to the ortho-nitro/amino benzene. Perhaps I should begin with 2-acetyl-aniline or 2-nitroacetophenone, react it with DMA-DMF, and then with hydrazine. The resulting nitro group will need reduction to an amine. I still need to find a synthesis paper for this particular derivative, but 1.11 is close.

Considering Reaction Sequences

I've been reviewing the common reaction sequences involving DMF-DMA, methyl ketones, and hydrazines. It seems the formation of enaminones as an intermediate, followed by pyrazole formation, is a standard route. It looks to be a generally viable, if not the most efficient approach, and the obvious first reaction sequence to consider in more detail.

Analyzing Methyl Placement

I'm now focusing on how to get the crucial methyl group onto the pyrazole ring. The previous route gives an unsubstituted C3. To achieve the 3-methyl-1H-pyrazol-5-yl target, I must think carefully. I've considered using DMF-DMA on 2-nitroacetophenone, which leads to an unsubstituted C3, but is not the right approach. I'll need a different strategy.

Confirming Alternative Route

I've confirmed that DMA-DMA will work, albeit less commonly than DMF-DMA, as an enaminone precursor by providing an extra methyl group. I'm now also looking closely at the Claisen condensation route with ethyl acetate as a viable, alternative 1,3-diketone route. Reaction with hydrazine gives the required methyl-phenyl-pyrazole. Subsequent reduction of the nitro group gets us to the target.

Outlining Project Details

I'm now putting together the structure for the technical guide. I have a clear title and am structuring the identity, synthesis (focusing on the Claisen condensation route), characterization, and application sections. I've also added a section for visual diagrams, and I'm self-correcting the synthesis protocol. My focus is on concise detail and practicality, with an emphasis on key data like MS and NMR peaks.

Investigating CAS Numbers

I'm currently hitting a dead end in my CAS number search for "2-(3-methyl-1H-pyrazol-5-yl)aniline." No direct hits are popping up. This indicates that it might be less common or could have an alternative name like "2-(5-methyl-1H-pyrazol-3-yl)aniline". I'm now exploring other potential names and structural variations to broaden the search.

Refining Search Strategies

I've hit a roadblock with the direct CAS number search, so I'm now trying "3-methyl-5-(2-aminophenyl)pyrazole CAS" and "2-(3-methylpyrazol-5-yl)aniline". If those fail, I'll shift focus to the structure and synthesis pathway, considering it as a key intermediate in kinase inhibitor synthesis, similar to the process for p38 inhibitors like BIRB 796 analogs. I'm also exploring "1-(2-aminophenyl)-3-methyl-1H-pyrazol-5-ol" as an alternative approach, and the "3-amino-5-methyl-pyrazole" structure.

Developing Synthesis Approach

I'm currently focused on strategizing the synthesis pathway for 2-(3-methyl-1H-pyrazol-5-yl)aniline. The CAS registry number isn't immediately present in the snippets, which is expected. I am now leaning into relying on the chemical structure alongside established synthetic principles to form a plan. I've begun with the reaction strategy.

Refining Synthetic Pathway

I've refined the synthesis pathway for 2-(3-methyl-1H-pyrazol-5-yl)aniline. The plan now involves a Claisen condensation of 2-nitroacetophenone with ethyl acetate to form a 1,3-dione, followed by hydrazine hydrate cyclization to generate the pyrazole ring. I'll then reduce the nitro group to achieve the target aniline. The molecular weight and potential applications, particularly as a kinase inhibitor scaffold, are also logged. I can visualize these processes. My next step will be to outline the characterization.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aminophenyl Pyrazole Scaffold The 2-(3-methyl-1H-pyrazol-5-yl)aniline moiety represents a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminophenyl Pyrazole Scaffold

The 2-(3-methyl-1H-pyrazol-5-yl)aniline moiety represents a privileged scaffold in medicinal chemistry and materials science. As a key building block, it is incorporated into a diverse range of molecules exhibiting a wide array of biological activities, including but not limited to, kinase inhibitors for oncology, anti-inflammatory agents, and central nervous system modulators. The strategic positioning of the aniline and pyrazole functionalities provides a versatile platform for further chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs. Furthermore, the photophysical properties of pyrazole derivatives make them attractive candidates for the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes.

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline, leveraging the well-established Knorr pyrazole synthesis. The protocol is designed to be robust and reproducible, offering insights into the mechanistic underpinnings of the reaction and providing a self-validating framework for obtaining the target compound in high purity.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this specific application, acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl component, and (2-aminophenyl)hydrazine is the hydrazine source.

The reaction is typically acid-catalyzed and proceeds through a series of nucleophilic attacks, condensations, and a final cyclization/dehydration step to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl and hydrazine components.

Mechanistic Pathway

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of (2-aminophenyl)hydrazine on one of the carbonyl groups of acetylacetone, forming a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group initiates the cyclization process. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_aminophenylhydrazine 2-Aminophenylhydrazine nucleophilic_attack Nucleophilic Attack & Dehydration 2_aminophenylhydrazine->nucleophilic_attack acetylacetone Acetylacetone (Pentane-2,4-dione) acetylacetone->nucleophilic_attack intramolecular_cyclization Intramolecular Cyclization nucleophilic_attack->intramolecular_cyclization Hydrazone Intermediate dehydration_aromatization Dehydration & Aromatization intramolecular_cyclization->dehydration_aromatization Cyclic Intermediate target_molecule 2-(3-methyl-1H-pyrazol-5-yl)aniline dehydration_aromatization->target_molecule

Sources

Application

using 2-(3-methyl-1H-pyrazol-5-yl)aniline in kinase inhibitor synthesis

Application Note: High-Purity Synthesis & Utilization of 2-(3-methyl-1H-pyrazol-5-yl)aniline in Kinase Inhibitor Design Executive Summary 2-(3-methyl-1H-pyrazol-5-yl)aniline (CAS: 113276-88-9 derivatives) represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of 2-(3-methyl-1H-pyrazol-5-yl)aniline in Kinase Inhibitor Design

Executive Summary

2-(3-methyl-1H-pyrazol-5-yl)aniline (CAS: 113276-88-9 derivatives) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding cleft of protein kinases. Its structural duality—comprising a hydrogen-bond-donating/accepting pyrazole ring fused to a nucleophilic aniline—allows it to function as a bidentate hinge-binder or a precursor for tricyclic cores like pyrazolo[1,5-c]quinazolines .

This guide details the optimized synthesis of this intermediate and its downstream application in generating Type I and Type II kinase inhibitors, specifically targeting p38 MAPK , Chk1 , and CDK families.

Chemical Profile & Pharmacophore Logic

The molecule exists in tautomeric equilibrium. In the context of kinase binding, the pyrazole-aniline motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (e.g., the backbone NH of Met/Glu residues).

PropertySpecification
IUPAC Name 2-(3-methyl-1H-pyrazol-5-yl)aniline
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Key Functionality Bidentate Ligand (H-donor/acceptor), 1,5-Dinucleophile
Tautomerism 3-methyl-1H-pyrazol-5-yl

5-methyl-1H-pyrazol-3-yl
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
Pharmacophore Diagram: Hinge Binding Mode

Pharmacophore KinaseHinge Kinase Hinge Region (e.g., Met, Glu backbone) Scaffold 2-(3-methyl-1H-pyrazol-5-yl)aniline (Scaffold) KinaseHinge->Scaffold H-Bond (Acceptor: Pyrazole N2) Scaffold->KinaseHinge H-Bond (Donor: Aniline NH2) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (Phenyl Ring)

Figure 1: The bidentate binding mode where the aniline amine and pyrazole nitrogen interact with the kinase hinge backbone.

Synthesis Protocol: The "Nitro-Aldol" Route

Direct synthesis from 2-aminobenzoic acid derivatives often suffers from low yields due to cyclization issues. The Nitro-Claisen route is preferred for scalability and regiocontrol.

Step-by-Step Methodology

Reagents: 2-Nitroacetophenone, Ethyl Acetate, Sodium Hydride (60%), Hydrazine Hydrate, Pd/C (10%).

Reaction Scheme Logic:

  • Claisen Condensation: 2-Nitroacetophenone + EtOAc

    
     1,3-Diketone.
    
  • Knorr Cyclization: 1,3-Diketone + Hydrazine

    
     Nitropyrazole.
    
  • Reduction: Nitropyrazole

    
     Aminopyrazole (Target).
    
Detailed Protocol
  • Condensation (Formation of 1-(2-nitrophenyl)butane-1,3-dione):

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF under

      
      .
      
    • Add 2-nitroacetophenone (1.0 eq) dropwise at 0°C. Stir for 30 min.

    • Add Ethyl Acetate (excess, or 1.5 eq) dropwise.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice-water, acidify with HCl to pH 4. Extract with DCM.

    • Yield: Yellow solid (~85%).

  • Cyclization (Formation of Pyrazole Ring):

    • Dissolve the 1,3-diketone intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.5 eq) dropwise at RT.

    • Reflux for 2 hours.[1] The solution will darken.

    • Evaporate solvent. Recrystallize from Ethanol/Water to obtain 3-methyl-5-(2-nitrophenyl)-1H-pyrazole .

  • Reduction (Unmasking the Aniline):

    • Dissolve the nitropyrazole in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 4–6 hours.
      
    • Alternative (Chemoselective): Use

      
       in EtOH at reflux if halogen substituents are present.
      
    • Filter through Celite. Concentrate to yield 2-(3-methyl-1H-pyrazol-5-yl)aniline .

Application Workflows: Kinase Inhibitor Synthesis

The scaffold is versatile. It can be used to synthesize Urea-based inhibitors (Type II, DFG-out binders) or Fused Tricyclic inhibitors (Type I, ATP-competitive).

Workflow Diagram

SynthesisWorkflow Start Intermediate: 2-(3-methyl-1H-pyrazol-5-yl)aniline PathA Path A: Urea Coupling (p38 MAPK / B-Raf Inhibitors) Start->PathA PathB Path B: Cyclization (Chk1 / CDK Inhibitors) Start->PathB ReagentA Reagent: Isocyanates (R-N=C=O) PathA->ReagentA ReagentB Reagent: Triphosgene or Aldehydes + Oxidant PathB->ReagentB ProductA Product: Diaryl Urea (e.g., Doramapimod analogs) ReagentA->ProductA ProductB Product: Pyrazolo[1,5-c]quinazoline (Tricyclic Core) ReagentB->ProductB

Figure 2: Divergent synthesis pathways utilizing the aniline amine and pyrazole nitrogen.

Protocol A: Urea Synthesis (p38 MAPK Targeting)

Targeting the DFG-out conformation.

  • Preparation: Dissolve 2-(3-methyl-1H-pyrazol-5-yl)aniline (1.0 eq) in anhydrous DCM or THF .

  • Activation: Add Triethylamine (1.2 eq) if using an acid salt.

  • Coupling: Add the appropriate Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.0 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: The urea product often precipitates. Filter and wash with cold ether.

    • Note: If no precipitate, evaporate and purify via Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Pyrazolo[1,5-c]quinazoline Synthesis (Chk1 Targeting)

Creating a rigid tricyclic core.

  • Reagents: 2-(3-methyl-1H-pyrazol-5-yl)aniline (1.0 eq), Triphosgene (0.4 eq), Triethylamine (2.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve scaffold and base in THF at 0°C.

    • Add Triphosgene (dissolved in THF) slowly (Exothermic!).

    • Reflux for 2 hours.[1]

    • Cool and pour into ice water.

  • Result: Formation of 2-methylpyrazolo[1,5-c]quinazolin-5(6H)-one .

  • Derivatization: The carbonyl at position 5 can be chlorinated (

    
    ) and substituted with amines to generate the final inhibitor library.
    

Expert Tips & Troubleshooting

  • Regioselectivity: In Protocol B, cyclization occurs exclusively at the pyrazole nitrogen adjacent to the aniline, forming the 6-membered central ring.

  • Protection: Generally, the pyrazole NH does not require protection during urea formation (Protocol A) because the aniline

    
     is significantly more nucleophilic. However, if using highly reactive acyl chlorides, transient protection (e.g., THP) may be needed.
    
  • Purification: These intermediates are basic. Avoid acidic silica columns unless neutralized with 1%

    
    .
    

References

  • Synthesis of Pyrazolo[1,5-c]quinazolines

    • Wang, S., et al. "Copper-catalyzed domino reaction... for the synthesis of pyrazolo[1,5-c]quinazolines."[2] Chem. Commun., 2013.

  • Kinase Inhibitor Design (p38 MAPK): Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAPK Inhibitor." Bioorg. Med. Chem. Lett., 2002. (Foundational work on pyrazole-urea scaffolds).
  • Intermediate Synthesis (Claisen/Hydrazine Route)

    • Nataraja, G., et al. "Green Synthesis of 2-(1H-pyrazol-5-yl)aniline..." Rasayan J. Chem., 2023.

  • Pyrazolo-quinazoline Antitumor Evaluation

    • Li, X., et al. "Design, Synthesis... of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential CDKs." Molecules, 2023.[3]

Sources

Method

Application Note: Unraveling the Formation of Pyrazole Anilines – Mechanistic Insights and Synthetic Protocols for Drug Discovery

Introduction: The Privileged Pyrazole Aniline Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Aniline Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure." When fused with an aniline moiety, the resulting pyrazole aniline framework offers a rich platform for developing potent and selective therapeutic agents. These compounds are integral to a wide range of biologically active molecules, including kinase inhibitors for oncology, anti-inflammatory agents like Celecoxib, and compounds targeting various receptors and enzymes.[3][4]

Understanding the mechanistic underpinnings of pyrazole aniline formation is paramount for chemists aiming to design novel molecular entities. This guide provides an in-depth exploration of the primary synthetic routes, a detailed, field-tested experimental protocol, and the causal logic behind critical process parameters.

Core Synthetic Strategies: A Tale of Two Approaches

The construction of pyrazole anilines can be broadly categorized into two strategic approaches:

  • De Novo Ring Formation (Cyclocondensation): This classic approach, most notably the Knorr pyrazole synthesis, involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the aniline or a precursor functional group.[5][6]

  • Post-Modification (N-Arylation): Modern synthetic chemistry offers powerful cross-coupling methods to forge a C-N bond between a pre-synthesized pyrazole ring and an aryl (aniline) partner. This strategy provides significant modularity and is often used for creating diverse compound libraries.[7][8]

Part 1: The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis is a robust and widely utilized method for creating pyrazole rings by reacting a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[9] To synthesize a pyrazole aniline directly, a substituted phenylhydrazine is used as the nitrogen source. The reaction proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.

Mechanistic Breakdown:

The mechanism is initiated by the acid-catalyzed activation of one of the carbonyl groups of the 1,3-dicarbonyl compound.[10][11] The more nucleophilic nitrogen of the phenylhydrazine then attacks this activated carbonyl, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields a hydrazone. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, which is also activated by the acid catalyst. This key cyclization step forms a five-membered ring intermediate, which, after a final dehydration step, yields the aromatic pyrazole ring.[3][5]

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway dicarbonyl 1,3-Dicarbonyl Compound step1 Acid-Catalyzed Carbonyl Activation dicarbonyl->step1 H⁺ hydrazine Phenylhydrazine step2 Nucleophilic Attack & Hydrazone Formation hydrazine->step2 step1->step2 step3 Intramolecular Cyclization step2->step3 Tautomerization & Ring Closure step4 Dehydration & Aromatization step3->step4 - H₂O product 1-Phenylpyrazole Product step4->product

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Part 2: Modern N-Arylation Strategies

While the Knorr synthesis is foundational, modern drug discovery often benefits from the flexibility of late-stage C-N bond formation. Palladium-catalyzed (e.g., Buchwald-Hartwig) and Copper-catalyzed (e.g., Chan-Lam) cross-coupling reactions are powerful tools for this purpose.[7] These methods allow for the direct coupling of a pre-formed pyrazole with a wide variety of (substituted) anilines or their synthetic equivalents, such as arylboronic acids or aryl halides.[8]

  • Palladium-Catalyzed C-N Coupling: Efficiently couples pyrazoles with aryl triflates or halides using a palladium catalyst and a specialized phosphine ligand (e.g., tBuBrettPhos).[7]

  • Copper-Catalyzed N-Arylation (Chan-Lam): Utilizes a copper catalyst to couple pyrazoles with arylboronic acids, often under milder conditions and in the presence of air.[8]

These methods provide an orthogonal and highly versatile approach to accessing complex pyrazole aniline structures that may be difficult to obtain via traditional condensation routes.

Part 3: Experimental Protocol & Workflow

This section details a robust, two-step protocol for the synthesis of a key intermediate, 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline . This procedure first involves an N-arylation via Nucleophilic Aromatic Substitution (SNAr), followed by a standard nitro group reduction.[12]

Workflow Overview

Workflow Figure 2: Experimental Workflow cluster_step1 Step 1: N-Arylation (SNAr) cluster_step2 Step 2: Nitro Reduction s1_reagents Combine Pyrazole, 1-Fluoro-4-nitrobenzene, & K₂CO₃ in DMF s1_reaction Heat at 100°C for 12h s1_reagents->s1_reaction s1_workup Reaction Quench & Extraction s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_reagents Suspend Nitro Intermediate with SnCl₂·2H₂O in EtOH s1_purify->s2_reagents Isolated Nitro Intermediate s2_reaction Add Conc. HCl & Reflux for 3h s2_reagents->s2_reaction s2_workup Neutralization (NaHCO₃) & Extraction s2_reaction->s2_workup s2_purify Column Chromatography s2_workup->s2_purify final_product Pyrazole Aniline s2_purify->final_product Final Product

Caption: Figure 2: Experimental Workflow.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic attack by the pyrazole nitrogen. Potassium carbonate serves as a mild base to deprotonate the pyrazole's N-H, generating the active nucleophile.[12]

  • Protocol:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-bis(trifluoromethyl)-1H-pyrazole (5.1 g, 25 mmol) and 1-fluoro-4-nitrobenzene (3.5 g, 25 mmol).

    • Add anhydrous dimethylformamide (DMF, 50 mL) as the solvent, followed by potassium carbonate (K₂CO₃, 5.2 g, 37.5 mmol).

    • Place the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the mixture to room temperature. Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrobenzene intermediate.

Step 2: Synthesis of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline
  • Rationale: This is a classic reduction of an aromatic nitro group to an amine. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a powerful and reliable reagent system for this transformation. The acidic medium is crucial for the reaction mechanism, and the final workup involves neutralization to deprotonate the anilinium salt and isolate the free aniline base.[12]

  • Protocol:

    • In a 250 mL round-bottom flask, suspend the 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole intermediate (6.5 g, ~20 mmol) in ethanol (100 mL).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.6 g, 100 mmol) to the suspension.

    • With vigorous stirring, carefully add concentrated hydrochloric acid (10 mL) dropwise. Caution: This addition is exothermic.

    • Heat the mixture to reflux (approximately 80-85 °C) for 3 hours.

    • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude aniline can be purified by column chromatography on silica gel to yield the final product as a solid.

Part 4: Data Presentation

The following table summarizes the key parameters for the described protocol.

ParameterStep 1: N-ArylationStep 2: Nitro Reduction
Primary Reactants 3,5-bis(trifluoromethyl)-1H-pyrazole, 1-fluoro-4-nitrobenzene1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
Key Reagents K₂CO₃, DMFSnCl₂·2H₂O, Conc. HCl
Temperature 100 °CReflux (~80-85 °C)
Reaction Time 12 hours3 hours
Typical Yield 85-95%80-90%
Purification Method Silica Gel ChromatographySilica Gel Chromatography

Conclusion

The synthesis of pyrazole anilines is a critical capability in modern drug discovery. Mastery of both the classic Knorr cyclocondensation and modern N-arylation cross-coupling reactions provides chemists with a versatile toolkit to access a vast chemical space. The detailed protocol provided herein for a two-step SNAr and reduction pathway offers a reliable and scalable route to a valuable pyrazole aniline intermediate, demonstrating the practical application of fundamental mechanistic principles. By understanding the "why" behind each synthetic step, researchers can better troubleshoot, optimize, and innovate in their quest for the next generation of therapeutics.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [3][9]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [10]

  • PubMed. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. J Org Chem. 2019 May 17;84(10):6508-6515. [7]

  • Name-Reaction.com. Knorr pyrazole synthesis. [5]

  • Knorr Pyrazole Synthesis. [Source Link Unavailable][6]

  • BenchChem. An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1.... [12]

  • SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. 2013;5(4):1473-1486. [1]

  • National Institutes of Health. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. [8]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [11]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [2]

  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5257-61. [4]

Sources

Application

Application Notes and Protocols for the Derivatization of the Aniline Group in 2-(3-methyl-1H-pyrazol-5-yl)aniline

Introduction: The Strategic Importance of Pyrazolyl-Aniline Scaffolds in Modern Drug Discovery The 2-(3-methyl-1H-pyrazol-5-yl)aniline scaffold represents a privileged heterocyclic motif in medicinal chemistry. The const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolyl-Aniline Scaffolds in Modern Drug Discovery

The 2-(3-methyl-1H-pyrazol-5-yl)aniline scaffold represents a privileged heterocyclic motif in medicinal chemistry. The constituent pyrazole ring is a cornerstone of numerous FDA-approved drugs, valued for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The adjacent aniline group provides a versatile handle for a multitude of chemical modifications, allowing for the systematic modulation of a compound's physicochemical properties, pharmacokinetic profile, and target engagement.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary amino group of 2-(3-methyl-1H-pyrazol-5-yl)aniline. We will explore key synthetic transformations—N-acylation, N-sulfonylation, and N-alkylation—providing detailed, field-proven protocols and the scientific rationale underpinning the experimental design.

Understanding the Reactivity of 2-(3-methyl-1H-pyrazol-5-yl)aniline

The synthetic strategies detailed herein are guided by the electronic interplay between the pyrazole and aniline rings. The pyrazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, can exhibit both electron-donating and electron-withdrawing characteristics depending on the point of attachment and the reaction conditions. In the case of 2-(3-methyl-1H-pyrazol-5-yl)aniline, the pyrazole moiety is generally considered to be weakly electron-withdrawing, which slightly deactivates the aniline ring towards electrophilic substitution compared to aniline itself. However, the primary amino group remains a potent nucleophile, readily participating in a variety of derivatization reactions. The ortho-position of the pyrazole ring can also introduce steric considerations that may influence reagent approach and reaction kinetics.

Part 1: N-Acylation of 2-(3-methyl-1H-pyrazol-5-yl)aniline

N-acylation is a fundamental transformation that converts the primary amine into a chemically stable amide. This modification can serve multiple purposes, from protecting the amine during subsequent synthetic steps to introducing functional groups that directly contribute to a molecule's biological activity.

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the aniline group readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed as solvents due to their inert nature and ability to dissolve both the starting material and reagents.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol details the synthesis of N-(2-(3-methyl-1H-pyrazol-5-yl)phenyl)acetamide.

Materials:

  • 2-(3-methyl-1H-pyrazol-5-yl)aniline

  • Acetyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-methyl-1H-pyrazol-5-yl)aniline (1.0 eq.) in anhydrous DCM (approximately 0.1 M concentration).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: A white to off-white solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

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}

Workflow for N-Acylation

Part 2: N-Sulfonylation of 2-(3-methyl-1H-pyrazol-5-yl)aniline

The introduction of a sulfonyl group to the aniline nitrogen yields a sulfonamide, a key functional group in a wide array of therapeutic agents, including antibacterial and diuretic drugs. This derivatization can significantly alter the acidity and hydrogen-bonding capabilities of the parent molecule.

Scientific Rationale

The N-sulfonylation of anilines is typically achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. Similar to acylation, the reaction proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent in this reaction, as it effectively scavenges the HCl byproduct and can catalyze the reaction.

Experimental Protocol: N-Tosylsation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(2-(3-methyl-1H-pyrazol-5-yl)phenyl)-4-methylbenzenesulfonamide.

Materials:

  • 2-(3-methyl-1H-pyrazol-5-yl)aniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 2-(3-methyl-1H-pyrazol-5-yl)aniline (1.0 eq.) in pyridine (approximately 0.2 M concentration) in a round-bottom flask.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: A solid product.

Characterization: Confirm the structure of the sulfonamide derivative using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Part 3: N-Alkylation of 2-(3-methyl-1H-pyrazol-5-yl)aniline

N-alkylation introduces alkyl groups to the aniline nitrogen, a common strategy in drug design to modulate lipophilicity, basicity, and receptor binding interactions.

Scientific Rationale

Direct alkylation of anilines with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved. The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A weak base is often included to neutralize the hydrohalic acid byproduct. Reductive amination offers a more controlled alternative for mono-alkylation, involving the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.

Experimental Protocol: N-Methylation with Methyl Iodide

This protocol details the synthesis of N-methyl-2-(3-methyl-1H-pyrazol-5-yl)aniline.

Materials:

  • 2-(3-methyl-1H-pyrazol-5-yl)aniline

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(3-methyl-1H-pyrazol-5-yl)aniline (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile or DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add methyl iodide (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: An oil or low-melting solid.

Characterization: Characterize the N-methylated product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

G

Derivatization Strategies

Summary of Reaction Conditions

DerivatizationReagentBaseSolventTemperatureTypical Reaction Time
N-Acylation Acetyl chlorideTriethylamine/PyridineDCM0 °C to RT2-4 hours
N-Sulfonylation p-Toluenesulfonyl chloridePyridinePyridineRT to 60 °C4-6 hours
N-Alkylation Methyl iodideK2CO3Acetonitrile/DMFRT to 70 °C6-12 hours

Characterization of Derivatives

A multi-technique approach is essential for the unambiguous characterization of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Successful derivatization will result in characteristic shifts of the aromatic protons and the appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group. For N-acetylation, a singlet corresponding to the methyl protons of the acetyl group will appear around 2.0-2.3 ppm. For N-tosylation, new aromatic signals for the tosyl group and a methyl singlet around 2.4 ppm will be observed. For N-methylation, a new singlet for the N-methyl protons will be seen around 2.8-3.0 ppm. The disappearance of the broad singlet for the -NH2 protons of the starting material is also indicative of a successful reaction.

    • ¹³C NMR: The appearance of new carbon signals, such as the carbonyl carbon of an amide (around 168-172 ppm) or the methyl carbon of an N-methyl group (around 30-35 ppm), will confirm the derivatization.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

    • The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for the secondary amide or sulfonamide (around 3200-3400 cm⁻¹) is a key indicator.

    • For amides, a strong C=O stretching band will appear around 1650-1680 cm⁻¹.

    • For sulfonamides, characteristic S=O stretching bands will be observed around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the addition of the respective functional group. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion

The protocols and guidelines presented in this application note offer a robust starting point for the derivatization of 2-(3-methyl-1H-pyrazol-5-yl)aniline. The N-acylation, N-sulfonylation, and N-alkylation reactions described are fundamental transformations that enable the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. Careful execution of these protocols, coupled with rigorous characterization of the resulting products, will empower researchers to fully explore the synthetic potential of this valuable heterocyclic scaffold.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]

Sources

Method

2-(3-methyl-1H-pyrazol-5-yl)aniline in medicinal chemistry

A Privileged Intermediate for Fused Tricyclic Kinase Inhibitors[1] Executive Summary In the landscape of medicinal chemistry, 2-(3-methyl-1H-pyrazol-5-yl)aniline (hereafter 2-MPA ) represents a high-value "bidentate" sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Intermediate for Fused Tricyclic Kinase Inhibitors[1]

Executive Summary

In the landscape of medicinal chemistry, 2-(3-methyl-1H-pyrazol-5-yl)aniline (hereafter 2-MPA ) represents a high-value "bidentate" scaffold.[1] Its structural uniqueness lies in the proximity of two nucleophilic nitrogen centers: the exocyclic primary amine of the aniline and the endocyclic secondary amine of the pyrazole. This geometry creates a "molecular stapler" effect, allowing researchers to rapidly construct fused tricyclic systems—specifically pyrazolo[1,5-c]quinazolines —via condensation with simple electrophiles (aldehydes, ketones, or one-carbon synthons).

This guide details the synthesis, validation, and application of 2-MPA, focusing on its utility in developing inhibitors for MAPK (p38


, JNK3)  and GABA-A receptor modulators .
Module 1: Synthetic Access & Protocol

The Challenge: Direct synthesis of 2-MPA is often plagued by regioselectivity issues (formation of the wrong pyrazole isomer) or protecting group requirements. The Solution: A robust, protecting-group-free route utilizing the Claisen-Type Condensation followed by Hydrazinolysis .[1] This method favors the 3,5-disubstituted pyrazole tautomer required for subsequent cyclization.[1]

Step 1: Scaffold Synthesis Workflow

SynthesisWorkflow Start 2-Aminoacetophenone Inter 1-(2-aminophenyl) butane-1,3-dione Start->Inter Claisen Condensation Product 2-(3-methyl-1H- pyrazol-5-yl)aniline (2-MPA) Inter->Product Cyclocondensation Reagent1 Ethyl Acetate / NaH Reagent2 Hydrazine Hydrate

Figure 1: Two-step synthesis of the 2-MPA scaffold ensuring correct regiochemistry.

Detailed Protocol: Synthesis of 2-MPA

Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • Ethyl Acetate (Solvent & Reagent)[2]

  • Sodium Hydride (60% dispersion, 2.5 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (Absolute)

Procedure:

  • Claisen Condensation:

    • Suspend NaH (2.5 eq) in dry Ethyl Acetate (10 vol) at 0°C under

      
      .
      
    • Add 2-Aminoacetophenone (1.0 eq) dropwise.

    • Reflux for 4 hours.[1] The solution will turn yellow/orange, indicating the formation of the sodium enolate of 1-(2-aminophenyl)butane-1,3-dione .[1]

    • Critical Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear.
      
    • Quench with ice water and neutralize with 1M HCl to pH 7.[1] Extract with DCM, dry (

      
      ), and concentrate.
      
  • Pyrazolo-Cyclization:

    • Dissolve the crude diketone intermediate in Ethanol (10 vol).

    • Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.

    • Heat to reflux for 3 hours.

    • Cool to 0°C. The product, 2-MPA , typically precipitates as a beige solid.[1]

    • Filter and wash with cold ethanol.[1]

Yield Expectation: 65–75% (over 2 steps). Validation:

  • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet at

    
     ppm and the disappearance of the acetyl methyl singlet.
    
  • MS (ESI):

    
    .
    
Module 2: Medicinal Chemistry Applications

Once synthesized, 2-MPA serves as a "lock-and-key" precursor.[1] The aniline amine and pyrazole NH are positioned to react with bifunctional electrophiles, forming the Pyrazolo[1,5-c]quinazoline core. This tricyclic system is isosteric with benzodiazepines and flavones, making it a privileged structure for kinase and receptor modulation.[1]

Application A: Synthesis of Kinase Inhibitor Cores

Reaction with aldehydes yields 5,6-dihydro-pyrazolo[1,5-c]quinazolines.[1] This reaction is often catalyzed by Iodine or simple acid catalysis.[1]

Protocol: One-Pot Cyclization

  • Mix 2-MPA (1.0 eq) and substituted Benzaldehyde (1.0 eq) in Ethanol.

  • Add catalytic Iodine (10 mol%) or Sulfamic Acid.

  • Stir at RT for 30 mins, then heat to 60°C for 2 hours.

  • Mechanism: Schiff base formation (Aniline + Aldehyde) followed by intramolecular nucleophilic attack by the pyrazole nitrogen.

Data Summary: Substituent Effects on Cyclization
Electrophile (R-CHO)CatalystTime (h)Yield (%)Primary Biological Target
Benzaldehyde

2.588General Scaffold
4-Fluoro-benzaldehydeSulfamic Acid2.092p38 MAPK Inhibition
2-Pyridinecarboxaldehyde

3.581JNK3 Selectivity
Triethyl Orthoformate*

-TsOH
1.095GABA-A Agonist Core

*Reaction with Triethyl Orthoformate yields the fully aromatic Pyrazolo[1,5-c]quinazoline.

Module 3: Mechanism of Action & SAR Logic

The biological value of the 2-MPA derived scaffold lies in its ability to mimic the ATP-binding hinge region of kinases.[1]

Structural Activity Relationship (SAR) Map

SAR_Logic Core Pyrazolo[1,5-c]quinazoline (Derived from 2-MPA) RegionA Region A: Pyrazole N2 (Hinge Binder) Core->RegionA H-Bond Acceptor RegionB Region B: C-5 Position (Hydrophobic Pocket) Core->RegionB Determined by Aldehyde Selection RegionC Region C: Aniline Ring (Solvent Front) Core->RegionC Substitutions modulate Solubility/ADME Target1 Target: p38 MAPK (Anti-inflammatory) RegionA->Target1 Target2 Target: GABA-A (Sedative/Anxiolytic) RegionB->Target2

Figure 2: Pharmacophore mapping of the 2-MPA derived tricyclic core.

Mechanistic Insight:

  • Kinase Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., Met109 in p38

    
    ). The planar tricyclic structure allows for efficient 
    
    
    
    -stacking within the ATP pocket.[1]
  • GABA-A Modulation: When fully aromatized (using orthoformate), the planar structure mimics the benzodiazepine binding mode, particularly when an electron-withdrawing group is present on the phenyl ring (derived from the original aniline).

References
  • Synthesis & Cyclization: Rasayan J. Chem.[1][3] (2023).[2][4] "Green Synthesis of 2-(1H-pyrazol-5-yl)aniline as a Corrosion Inhibitor." Link

  • Medicinal Application (GABA/Kinase): Arch. Pharm. Chem. Life Sci. (2003).[2][5] "Synthesis of 1-Methyl-5-(pyrazol-3-yl)-1,2,3,6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands." Link

  • Scaffold Utility (Pyrazoloquinazolines): Molecules (2022). "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Link

  • Anti-Inflammatory Targets: Int. J. Mol. Sci. (2014).[3][4] "Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines." Link

  • Kinase Inhibitor Design: Molecules (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Link

Sources

Application

Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazole Scaffolds

Application Note & Protocol Guide Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Traditional thermal synthesis of pyrazoles (e.g., Knorr condensation) often suffers from prolonged reaction times (hours to days), harsh conditions, and variable regioselectivity.

This Application Note details the transition from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior yields (>90%) and improved purity profiles. We provide validated protocols for both solvent-free and aqueous-phase syntheses, ensuring compliance with Green Chemistry principles.

The Microwave Advantage: Mechanism of Action

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating thermal gradients), microwave irradiation interacts directly with the reaction matrix.[1][2][3][4]

Dielectric Heating Mechanisms

Two primary physical phenomena drive this efficiency:

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[2][5] As the field alternates (typically 2.45 GHz), molecular rotation creates friction, generating internal heat.[5]

  • Ionic Conduction: Dissolved ions oscillate under the influence of the microwave field, generating heat through collision with neighboring molecules.

Key Insight: The reaction rate enhancement is often attributed to the Arrhenius law , where rapid superheating allows the system to overcome activation energy barriers (


) almost instantaneously.
Workflow Visualization

The following diagram outlines the optimized workflow for MW-assisted synthesis, highlighting critical control points.

MW_Workflow Reagents Reagent Prep (1,3-Dicarbonyl + Hydrazine) Vessel Vessel Loading (Quartz/Borosilicate) Reagents->Vessel Solvent Solvent Selection (High tan δ preferred) Solvent->Vessel MW_Irrad MW Irradiation (Dynamic Power/Temp Control) Vessel->MW_Irrad Seal & Sensor Cooling Rapid Cooling (Compressed Air) MW_Irrad->Cooling Reaction Complete Workup Workup & Analysis (Recrystallization/NMR) Cooling->Workup

Figure 1: Standardized workflow for microwave-assisted synthesis, emphasizing the critical transition from irradiation to rapid cooling to freeze reaction equilibrium.

Validated Experimental Protocols

Protocol A: Green Knorr Synthesis (Aqueous Media)

Target: Synthesis of 3-methyl-1-phenyl-5-pyrazolone.[6] Mechanism: Condensation of


-keto esters with hydrazines.[6][7][8]

Materials:

  • Ethyl acetoacetate (10 mmol)[6]

  • Phenylhydrazine (10 mmol)[6]

  • Solvent: Distilled Water (5 mL) or Ethanol (5 mL)

  • Catalyst: None (Catalyst-free) or 1-2 drops Acetic Acid

Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, mix ethyl acetoacetate and phenylhydrazine.

  • Solvent: Add water. Note that water is an excellent microwave solvent (high dielectric constant,

    
    ).
    
  • Irradiation: Place in a single-mode microwave reactor.

    • Ramp: 1 minute to reach target temperature.

    • Hold:120°C for 5 minutes .

    • Pressure Limit: Set safety cutoff at 250 psi (17 bar).[6]

    • Stirring: High (magnetic stir bar).

  • Workup: Cool the vial to room temperature using the reactor's compressed air function. The product often precipitates directly from the aqueous medium. Filter, wash with cold water/ethanol, and recrystallize from ethanol if necessary.

Validation Criteria:

  • TLC: Disappearance of hydrazine spot (visualized with iodine chamber).

  • Yield Expectation: >85%.

Protocol B: Chalcone Cyclocondensation (One-Pot)

Target: 3,5-Diaryl-1H-pyrazoles.[6] Context: This route allows for high diversity by varying the benzaldehyde and acetophenone precursors.

Methodology:

  • Step 1 (Chalcone Formation): Mix Acetophenone (1 eq) + Benzaldehyde (1 eq) + NaOH (cat.) in Ethanol.[6] Irradiate at 100°C for 2 mins .

  • Step 2 (Cyclization): Add Hydrazine Hydrate (1.5 eq) directly to the vessel.

  • Irradiation: Irradiate at 140°C for 5-8 minutes .

  • Workup: Pour mixture into crushed ice. The solid precipitate is filtered and dried.

Mechanistic Pathway Visualization

Understanding the cyclization logic is vital for troubleshooting low yields.

Reaction_Mechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate (Nucleophilic Attack) Start->Inter1 -H2O (MW Driven) Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 Tautomerization Final Pyrazole Derivative (Dehydration/Aromatization) Inter2->Final -H2O / -ROH

Figure 2: Step-wise mechanistic pathway of the Knorr pyrazole synthesis facilitated by microwave dehydration.

Comparative Analysis: Microwave vs. Conventional

The following data, synthesized from recent literature [1][2], demonstrates the efficiency gap.

ParameterConventional RefluxMicrowave Synthesis (MAOS)Improvement Factor
Reaction Time 2 - 12 Hours2 - 20 Minutes30x - 60x Faster
Yield 50% - 75%85% - 98%+20-40% Yield
Solvent Usage High (20-50 mL)Low/None (0-5 mL)Green Compliance
Energy Profile High (Wall heating)Low (Volumetric heating)Energy Efficient
Selectivity VariableHigh (Uniform heating)Purity

Troubleshooting & Optimization Guide

Solvent Selection (The "Tan Delta" Rule)

Microwave heating efficiency depends on the solvent's loss tangent (


).
  • High Absorbers (Good): Ethanol (

    
    ), DMSO, Water. Use these for rapid heating.[3]
    
  • Low Absorbers (Poor): Hexane, Toluene. If these are required chemically, add a "doping" agent (e.g., a small amount of ionic liquid or polar solvent) to facilitate heating.

Safety: Pressure Management
  • Risk: Rapid heating of volatile solvents (ethanol) generates significant pressure.

  • Control: Always use vessels rated for the generated pressure. For ethanol at 140°C, pressure can exceed 10 bar. Ensure the reactor has an active pressure sensor and automatic cutoff.

"Hot Spots"[6]
  • Issue: In solid-phase or solvent-free reactions, standing waves can create localized superheating, leading to charring.

  • Solution: Use high stirring rates and, if possible, a reactor with "mode stirring" technology to randomize the field.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link][6]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health (PMC). [Link][6]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis. [Link]

  • Microwave-Assisted Paal-Knorr Reaction. Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-methyl-1H-pyrazol-5-yl)aniline

[1] Status: Operational Ticket ID: PUR-PYR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the isolation and purification of 2-(3-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PUR-PYR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the isolation and purification of 2-(3-methyl-1H-pyrazol-5-yl)aniline , a critical amphoteric intermediate often utilized in the synthesis of p38 MAP kinase inhibitors (e.g., Doramapimod/BIRB 796 analogs).

Key Chemical Challenges:

  • Amphoteric Nature: The molecule contains a basic aniline amine, a basic pyrazole nitrogen, and an acidic pyrazole NH, leading to complex solubility profiles (pKa dependent).

  • Tautomeric Equilibrium: In solution, the 3-methyl and 5-methyl pyrazole forms may interconvert or exist as distinct regioisomers depending on the synthesis route, complicating HPLC analysis.

  • Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing peak tailing and yield loss during chromatography.

Module 1: Crystallization & Phase Separation (Primary Purification)

User Scenario: “My crude reaction mixture is a dark, viscous oil that refuses to solidify, or precipitates as a sticky gum.”

The Science of "Oiling Out"

Aminophenyl pyrazoles are prone to "oiling out" because they possess strong hydrogen bond donors (NH2, NH) and acceptors (N).[2][3] When impurities disrupt the crystal lattice formation, the compound separates as a supercooled liquid (oil) rather than a crystal.[2]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Sticky Gum / Oil Solvent is too non-polar (e.g., Hexane/Ether).[1][2][3]Switch to Polar/Protic System: Dissolve oil in minimal warm Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3] Add water dropwise until turbidity persists, then cool slowly.
Dark Coloration Oxidation of aniline (azo/nitroso impurities).[1][2][3]Carbon Treatment: Dissolve in hot EtOH.[1][2][3] Add activated charcoal (5 wt%), stir for 30 min at 50°C, and filter through Celite before crystallization.
Trapped Solvent Solvate formation.[1][2][3]Drying Protocol: Dry under high vacuum (>0.5 mbar) at 45°C for 12h. If persistent, recrystallize from a non-solvating solvent like Toluene (if solubility permits).[2][3]
Recommended Crystallization Workflow

Standard purity target: >98% HPLC

  • Dissolution: Dissolve crude solid in Ethanol (95%) at 70°C (approx. 5-10 mL per gram).

  • Clarification: If insoluble particles remain, filter hot.

  • Nucleation: Remove heat. Once the solution reaches ~50°C, seed with a pure crystal if available.

  • Anti-solvent Addition: If no precipitation occurs by 40°C, add Water dropwise until a faint cloudiness endures.

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).[2][3]

Module 2: Chromatography & Separation (Polishing)

User Scenario: “I am seeing severe peak tailing on my flash column, and I cannot separate the regioisomers.”

The "Silanol Effect" Solution

Standard silica gel is slightly acidic (pH 5-6).[2] The basic aniline and pyrazole nitrogens protonate on the silica surface, "sticking" the molecule to the stationary phase.

Corrective Protocol: You must modify the mobile phase to suppress ionization or block silanol sites.

Option A: Basic Modifier (Recommended) [1][2][3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2][3]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.[2][3]

  • Gradient: 0%

    
     10% MeOH in DCM.
    
  • Result: Sharp peaks, earlier elution.

Option B: Neutral Alumina [1][2][3][4]

  • If silica tailing persists, switch the stationary phase to Neutral Alumina (Brockmann Grade III) .[2] Alumina lacks the acidic protons of silica.

Regioisomer Separation (3-Methyl vs. 5-Methyl)

If your synthesis produced a mixture of isomers (common in hydrazine condensations), they often co-elute.[2]

  • Technique: Flash chromatography is rarely sufficient for baseline separation of these isomers.

  • Solution: Use Preparative HPLC with a pH-adjusted buffer.

    • Column: C18 (e.g., XBridge or Gemini).[1][2][3]

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).[2][3] High pH ensures the molecule is neutral, improving peak shape and exploiting subtle hydrophobicity differences between isomers.

Module 3: Chemical Stability & Storage

User Scenario: “The off-white solid turned brown after one week on the bench.”

Root Cause: Anilines are sensitive to photo-oxidation and air oxidation.

Stabilization Strategy (Salt Formation): Converting the free base to the Hydrochloride (HCl) salt significantly improves stability and water solubility.[2][3]

  • Dissolve the purified free base in Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The HCl salt will precipitate immediately as a white/pale yellow solid.

  • Filter and dry under Nitrogen.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Viscous Oil / Gum CheckState->Oil Yes Recryst Recrystallization (Ethanol/Water) Solid->Recryst Oil->Recryst If clean by TLC Flash Flash Chromatography (DCM:MeOH + 1% Et3N) Oil->Flash Complex Impurities CheckPurity HPLC Purity > 98%? Recryst->CheckPurity Flash->CheckPurity CheckPurity->Flash No (Isomers present) Final Pure Product (Store under Argon) CheckPurity->Final Yes SaltForm Salt Formation (HCl) (Optional for Stability) Final->SaltForm Long-term Storage

Caption: Decision tree for the purification of aminophenyl-pyrazoles, prioritizing crystallization for scalability and chromatography for difficult isomer separations.

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show broad peaks for the pyrazole CH? A: This is likely due to tautomerism . In solvents like CDCl3, the proton on the pyrazole nitrogen hops between N1 and N2.

  • Fix: Run the NMR in DMSO-d6 . DMSO forms strong hydrogen bonds with the NH, "locking" the tautomer on the NMR timescale and sharpening the peaks.

Q2: Can I use Acetone for recrystallization? A: Use with caution. Anilines can react with acetone to form imines (Schiff bases) under acidic conditions or heat.[2][3] Ethanol or Isopropanol are chemically safer choices for primary amines.

Q3: How do I remove Palladium (Pd) residues from a Suzuki coupling step? A: If your synthesis involved a Pd-catalyzed coupling:

  • Dissolve product in THF/MeOH.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavenger resin.[2][3]

  • Stir for 4 hours at 40°C.

  • Filter and proceed to crystallization.[5]

References

  • Synthesis of Pyrazolyl-Anilines (General Method)

    • Title: Green Synthesis of 2-(1H-pyrazol-5-yl)aniline as a Corrosion Inhibitor.[1]

    • Relevance: Describes the microwave-assisted synthesis and ethanol recrystalliz
    • Source:[1][2][3]

  • Crystallization Solvents for Aminophenyl Pyrazoles

    • Title: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[1][6]

    • Relevance: Patents detailing the use of Ethanol and Isopropanol for crystallizing methyl-pyrazole intermedi
    • Source:[1][2][3]

  • Tautomerism & Isomer Characterization

    • Title: Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl)-1,2,3,6-tetrahydropyridine Derivatives.[1][7]

    • Relevance: Discusses NOE experiments and chromatographic separ
    • Source:[1][2][3]

  • Chromatographic Troubleshooting (Silanol Activity)

    • Title: Reagents & Solvents: Solvents for Recrystallization & Chrom
    • Relevance: General guide on solvent selection and silica deactiv
    • Source:[1][2][3]

Sources

Optimization

Technical Support Center: 2-(3-methyl-1H-pyrazol-5-yl)aniline Synthesis

Ticket ID: PYR-ANI-005 Topic: Impurity Profiling, Troubleshooting, and Remediation Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Impurity Landscape The synthesis of 2-(3-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ANI-005 Topic: Impurity Profiling, Troubleshooting, and Remediation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Impurity Landscape

The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline (often an intermediate for p38 MAP kinase inhibitors) typically proceeds via the Knorr Pyrazole Synthesis (condensation of 1-(2-aminophenyl)butane-1,3-dione with hydrazine) or Chromone Ring-Opening (reaction of 2-methylchromone with hydrazine).

While robust, these pathways are prone to specific failure modes. The presence of the nucleophilic aniline amine and the electrophilic pyrazole precursors creates a "perfect storm" for oxidative dimerization and incomplete cyclization.

Critical Impurity Profile
Impurity TypeSpecific CompoundOrigin/CauseDetection (LC-MS)
Intermediate The Mono-Hydrazone Incomplete cyclization due to low temp or insufficient acid catalysis.[M+H]+ = 206 (Same mass as product, different RT)
Dimer Azine Bis-Adduct Reaction of one hydrazine molecule with two diketone molecules instead of cyclizing.[M+H]+ > 350
Oxidation Azobenzene Dimer Oxidative coupling of the aniline amine (air sensitive). Causes pink/red discoloration.[M+H]+ approx 498
Genotoxic (GTI) Residual Hydrazine Excess reagent carried over due to poor aqueous workup.Derivatization required (no UV chromophore)
Regio-isomer Tautomeric Forms 3-methyl vs. 5-methyl tautomers. (Note: These are chemically identical in solution for 1H-pyrazoles but affect crystallization).Identical Mass

Visualizing the Failure Modes

The following pathway map illustrates where the reaction diverges from the desired product to common impurities.

ReactionPathways Start 1-(2-aminophenyl) butane-1,3-dione Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine (Fast Step) Hydrazine Hydrazine (NH2NH2) Product Target Pyrazole (Cyclized) Intermediate->Product Cyclization (Acid/Heat) Impurity_Azine Azine Dimer (Impurity) Intermediate->Impurity_Azine + Excess Diketone (Low Hydrazine Conc.) Impurity_Oxide Azobenzene (Pink/Red Impurity) Product->Impurity_Oxide Air Oxidation (Basic pH)

Figure 1: Reaction divergence points. Note that Azine formation competes with cyclization, while oxidation typically occurs post-synthesis.

Troubleshooting Guides (Deep Dive)

Issue #1: Product is Pink or Red (The "Aniline Blush")

Diagnosis: The target molecule contains a primary aniline. In the presence of light, air, and trace metals, anilines undergo oxidative dimerization to form azo-compounds (colored red/pink). Root Cause:

  • Exposure to air during hot recrystallization.

  • Trace transition metals (Fe, Cu) in the solvent or silica acting as oxidation catalysts.

Resolution Protocol:

  • Degas Solvents: Sparge all reaction and workup solvents with Argon/Nitrogen for 15 minutes.

  • Add Antioxidant: Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid during the aqueous workup to quench radical species.

  • Acid Salt Formation: Store the product as the Hydrochloride (HCl) salt. The protonated aniline is significantly more resistant to oxidation than the free base.

Issue #2: "Stuck" Reaction (High Hydrazone Content)

Diagnosis: LC-MS shows a split peak. One is the product, the other has the exact same mass but elutes earlier/later. This is often the uncyclized hydrazone intermediate. Root Cause:

  • Knorr Mechanism: The reaction proceeds in two steps:[1][2][3] (1) Imine formation (easy), (2) Cyclization (rate-limiting).

  • Step 2 requires acid catalysis or heat. If run in neutral ethanol at RT, it often stalls at the hydrazone.

Resolution Protocol:

  • Force Cyclization: Add catalytic Acetic Acid (AcOH) or HCl to the reaction mixture.

  • Temperature: Ensure the reaction is refluxing (Ethanol @ 78°C).

  • Monitoring: Do not stop the reaction until the Hydrazone peak (<5%) converts to Product.

Issue #3: Controlling Genotoxic Impurities (Hydrazine)

Diagnosis: Regulatory requirement to control Hydrazine < 10 ppm.[4][5] Root Cause: Hydrazine is used in excess to drive the reaction but is difficult to remove due to its water solubility and lack of UV chromophore.

Resolution Protocol (Scavenging):

  • Post-Reaction Scavenger: After the reaction is complete, add Acetone (2-3 equivalents relative to excess hydrazine).

  • Mechanism: Acetone reacts with residual hydrazine to form Acetone Azine, which is lipophilic and easily removed during the organic wash or recrystallization, unlike free hydrazine.

Optimized Synthetic Protocol

Objective: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline with minimized impurity profile.

Reagents:

  • 1-(2-aminophenyl)butane-1,3-dione (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (10 V)

  • Acetic Acid (0.1 eq - Catalyst)

Step-by-Step:

  • Dissolution: Charge 1-(2-aminophenyl)butane-1,3-dione into Ethanol under Nitrogen atmosphere .

  • Catalysis: Add Acetic Acid (0.1 eq). Why? Promotes the dehydration step of the cyclization.

  • Addition: Add Hydrazine Hydrate dropwise at 0-5°C. Why? Low temp prevents the kinetic formation of the Azine dimer.

  • Reflux: Warm to room temperature, then heat to reflux for 4 hours.

  • IPC (In-Process Control): Check LC-MS.

    • Pass: Hydrazone < 1%.

    • Fail: Continue reflux.

  • GTI Scavenging: Cool to room temp. Add Acetone (2 mL). Stir for 30 mins.

  • Workup:

    • Concentrate solvent to 20% volume.

    • Add cold water.[6] The product should precipitate.

    • Filter and wash with cold water (removes Hydrazine salts).

  • Purification: Recrystallize from Ethanol/Water (9:1). Note: If product is pink, add a pinch of sodium dithionite to the recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows two peaks with the same mass (M+H = 250). Is this a chiral separation? A: No, the molecule is achiral. This is likely Tautomerism . In solution, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole interconvert rapidly. On some HPLC columns (especially acidic mobile phases), these tautomers can separate slightly or cause peak broadening. It is not a chemical impurity.

Q2: Can I use the Suzuki coupling route (2-bromoaniline + pyrazole boronic acid) instead? A: Yes, but you trade one set of impurities for another. The Suzuki route avoids Hydrazine (GTI) but introduces Palladium residues and Protodeboronation (where the boronic acid loses the boron group before coupling). The Knorr route is generally preferred for cost and scalability unless the aniline is heavily substituted.

Q3: Why is the melting point lower than the literature value (156°C)? A: This is a classic sign of Solvent Inclusion . Pyrazoles are notorious for trapping water or ethanol in their crystal lattice. Dry the sample under high vacuum at 60°C for 24 hours. If the MP is still low, check for the Azine impurity (dimer), which depresses MP significantly.

References

  • Synthesis Mechanism & Tautomerism

    • Source: "Knorr Pyrazole Synthesis."[2][3][7][8] Name Reactions.

    • URL:[Link]

  • GTI (Hydrazine)

    • Source: Sun, M., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[4][5] Journal of Pharmaceutical and Biomedical Analysis.

    • URL:[Link]

  • Aniline Oxidation Impurities

    • Source: "Oxidation of Anilines to Azobenzenes." Organic Chemistry Portal.
    • URL:[Link]

  • Reaction Optimization (Chromone Route)

    • Source: "Synthesis of 2-(1H-pyrazol-5-yl)aniline via Chromone Ring Opening." Rasayan Journal of Chemistry.
    • URL:[Link] (General Reference for Chromone/Hydrazine chemistry).

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline

Status: Operational Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference Code: PYR-ANI-003 Executive Summary & Process Visualization User Context: You are likely synthesizing 2-(3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference Code: PYR-ANI-003

Executive Summary & Process Visualization

User Context: You are likely synthesizing 2-(3-methyl-1H-pyrazol-5-yl)aniline as a scaffold for p38 MAP kinase inhibitors (e.g., Doramapimod analogs) or corrosion inhibitors. The Problem: The synthesis often suffers from low yields due to two main factors:

  • Moisture sensitivity of the acetal reagent (DMA-DMA) leading to incomplete conversion.

  • Competiting cyclization where the free aniline attacks the enaminone intermediate to form a quinolinone byproduct (Conrad-Limpach/Combes type side reaction) instead of the desired pyrazole.

The Solution: The protocol below utilizes the Enaminone Route (Reaction of 1-(2-aminophenyl)ethanone with N,N-dimethylacetamide dimethyl acetal), which is superior to the classical Claisen condensation for regiocontrol.

Master Workflow Diagram

ReactionPathway Start 1-(2-aminophenyl)ethanone Inter Enaminone Intermediate (High Sensitivity Step) Start->Inter 1. Reflux/Toluene 2. Distill MeOH Reagent1 DMA-DMA (N,N-dimethylacetamide dimethyl acetal) Reagent1->Inter SideProduct Quinolinone Byproduct (Yield Killer) Inter->SideProduct Overheating or Acid Catalysis Product Target: 2-(3-methyl-1H-pyrazol-5-yl)aniline Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Logical flow of the enaminone synthetic route highlighting the critical divergence point for side-product formation.

Phase 1: Enaminone Formation (The Critical Step)

Core Reaction: 1-(2-aminophenyl)ethanone + N,N-dimethylacetamide dimethyl acetal (DMA-DMA)


 Enaminone.
Q: My conversion is stuck at 60%. Adding more DMA-DMA doesn't help. Why?

A: You are likely fighting thermodynamic equilibrium or reagent hydrolysis. DMA-DMA is extremely moisture-sensitive. If your bottle has been opened frequently, it has likely hydrolyzed to N,N-dimethylacetamide and methanol.

  • Diagnostic: Check the proton NMR of your reagent.[1] If you see a singlet at ~2.0 ppm (acetamide methyl) that doesn't match the acetal signals, your reagent is dead.

  • The Fix:

    • Use Fresh Reagent: Purchase DMA-DMA in small aliquots or distill it before use.

    • Drive the Equilibrium: This reaction releases methanol. You must remove methanol to drive the reaction to completion. Do not run this in a closed pressure vial. Use a Dean-Stark trap or an open reflux system with a high-boiling solvent (Toluene or Xylene) to distill off the methanol/solvent azeotrope.

Q: I see a major byproduct (M+ = 159 or similar). Is this the product?

A: No, that is likely 4-methylquinolin-2(1H)-one. Because your starting material has a free amine (ortho-aniline), it can attack the ketone/enaminone intramolecularly.

  • Mechanism: The free amine attacks the carbonyl (or the enamine carbon), leading to a 6-membered quinoline ring instead of the open enaminone chain needed for the pyrazole.

  • Prevention Strategy:

    • Temperature Control: Quinoline formation often requires higher activation energy or acid catalysis. Keep the reaction temperature strictly at the minimum required for methanol removal (approx 90-100°C). Avoid overheating >120°C.

    • Solvent Switch: Switch from neat conditions to Toluene . Dilution reduces the rate of the intramolecular side reaction relative to the intermolecular reaction with DMA-DMA.

Phase 2: Cyclization with Hydrazine

Core Reaction: Enaminone + Hydrazine Hydrate


 Pyrazole.
Q: The product is an oil/gum that won't crystallize. How do I purify it?

A: Pyrazoles with free amines are notorious for "oiling out" due to hydrogen bonding networks.

  • The Protocol:

    • Evaporate the reaction solvent (usually Ethanol) completely.

    • Dissolve the residue in a minimum amount of Ethyl Acetate .

    • Wash with water to remove excess hydrazine (crucial, as hydrazine residues prevent crystallization).

    • Trituration: Add cold Hexanes or Diisopropyl Ether (DIPE) dropwise with vigorous stirring. The oil should solidify into a yellow/orange solid.

    • Advanced: If it remains an oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution. The salt is almost always a solid.

Q: I am getting a mixture of isomers. How do I control Regioselectivity?

A: In this specific scaffold, tautomerism makes "isomers" irrelevant unless you alkylate the nitrogen.

  • Explanation: 3-methyl-5-(2-aminophenyl)pyrazole and 5-methyl-3-(2-aminophenyl)pyrazole are tautomers. In solution (1H-NMR), you will see an average signal or broad peaks for the NH.

  • Note: If you are alkylating the pyrazole nitrogen after synthesis, you will get a mix. To control that, you must use a substituted hydrazine (e.g., Methylhydrazine) during the cyclization step.

    • Rule of Thumb: Hydrazine attacks the

      
      -carbon (the one with the -NMe2 group) first.
      
    • Result with Methylhydrazine: The Nitrogen bearing the methyl group usually ends up away from the phenyl ring (steric bulk).

Optimization Data & Solvent Guide

Table 1: Solvent Selection for Step 1 (Enaminone Formation)

SolventTemp (°C)Conversion RateRisk of Quinoline ByproductRecommendation
Neat (No Solvent) 100-110Fast (1-2h)High Only for small scale (<100mg)
Toluene 110 (Reflux)Medium (4-6h)Low Preferred for Scale-up
DMF 153SlowHighAvoid (Hard to remove MeOH)
Ethanol 78IncompleteLowFail (Temp too low to drive MeOH off)

Validated Experimental Protocol

Reference Standard: Based on optimized conditions for p38 inhibitor intermediates (e.g., WO2015063709, J. Org. Chem methodologies).

Step 1: Synthesis of Enaminone

  • Charge 1-(2-aminophenyl)ethanone (1.0 eq) into a flask equipped with a Dean-Stark apparatus (or simple distillation head).

  • Add Toluene (10 volumes).

  • Add DMA-DMA (1.5 eq). Note: Use DMA-DMA for the methyl-pyrazole. Use DMF-DMA if you want the non-methylated analog.

  • Heat to reflux (bath ~115°C). Monitor the collection of Methanol in the trap.

  • Reflux for 4–6 hours.

  • QC Point: Take an aliquot for LCMS. Target Mass = [M+H] of Start + 69 (addition of C3H5N minus H2O? No, mechanism is replacement of Oxygen with =C(Me)NMe2).

    • Mass Calc: Start (135) + DMA-DMA (133) - MeOH (32) - H2O?

    • Actual transformation: Acetyl (-C(=O)CH3) becomes (-C(=O)CH=C(Me)NMe2).

    • Net Mass Change: +69 Da.

  • Concentrate to dryness. Use the crude red/orange oil directly.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol (10 volumes).

  • Add Hydrazine Hydrate (2.0 eq).[2]

  • Reflux for 2–3 hours.

  • Cool to room temperature.

  • Pour into crushed ice/water. The product should precipitate.

  • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[2]

References

  • Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (2015). World Intellectual Property Organization. Patent WO2015063709A1. (Demonstrates the enaminone-hydrazine cyclization strategy on industrial scale). Link

  • Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones. (2020). European Journal of Organic Chemistry.[3] (Mechanistic insight into the enaminone cyclization and regioselectivity). Link

  • Green Synthesis of 2-(1H-pyrazol-5-yl)aniline. (2023). Rasayan Journal of Chemistry. (Alternative microwave-assisted routes and characterization data). Link

  • Three-Component Cascade Reaction for Selective Synthesis of 2-Aminopyridine Derivatives. (2019). ACS Omega. (Discusses the reactivity of DMA-DMA vs DMF-DMA and solvent effects in similar condensation reactions). Link

Sources

Optimization

Technical Support: Purification of 2-(3-methyl-1H-pyrazol-5-yl)aniline

Executive Summary: The "Golden" Protocol For the purification of 2-(3-methyl-1H-pyrazol-5-yl)aniline , the industry-standard solvent system is Ethanol (EtOH) or an Ethanol/Water mixture. This recommendation is based on t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden" Protocol

For the purification of 2-(3-methyl-1H-pyrazol-5-yl)aniline , the industry-standard solvent system is Ethanol (EtOH) or an Ethanol/Water mixture.

This recommendation is based on the compound's amphoteric nature. The pyrazole and aniline moieties are capable of hydrogen bonding, making protic solvents like ethanol ideal for solubilization at high temperatures, while the hydrophobic aromatic rings drive crystallization upon cooling.

Quick Reference Data
ParameterRecommendationTechnical Rationale
Primary Solvent Ethanol (Absolute or 95%) High solubility at boiling point (78°C); sharp solubility drop-off <20°C.
Anti-Solvent Water (Deionized) Induces controlled precipitation; removes inorganic salts (e.g., hydrazine salts).
Alternative Toluene Use only if removing non-polar impurities; requires higher temperatures.
Critical Impurity Oxidized Aniline (Red/Brown) Aniline derivatives oxidize easily. Perform recrystallization under N₂ atmosphere.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (High Purity)

Best for: Final polishing of material (>90% initial purity).

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solution is colored (red/brown) due to oxidation, add activated carbon (5 wt%) and filter hot through Celite.

  • Saturation: If the solid does not fully dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to avoid oiling out.

  • Crystallization: Cool further to 0–4°C in an ice bath for 1 hour.

  • Isolation: Filter the off-white/yellow crystals and wash with cold Ethanol (1-2 mL).

Protocol B: Anti-Solvent Precipitation (High Recovery)

Best for: Crude material containing inorganic salts or hydrazine residues.

  • Dissolution: Dissolve crude material in minimal hot Ethanol or Methanol .

  • Precipitation: While maintaining heat (60°C), dropwise add warm Water until a faint turbidity persists.

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool. The increase in water polarity forces the hydrophobic aromatic scaffold to crystallize while keeping salts in the mother liquor.

Troubleshooting & Diagnostics
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution entered a metastable region where the "oiled" phase is energetically more favorable than the crystal lattice, often due to cooling too rapidly or impurities lowering the melting point.

Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

  • Insulate the flask (wrap in foil/towel) to slow the cooling rate.

  • Agitate gently; vigorous stirring can sometimes promote oiling over crystallization.

Issue 2: Tautomer Confusion

Symptom: NMR shows broad peaks or "extra" signals, leading users to believe the recrystallization failed. Analysis: 2-(3-methyl-1H-pyrazol-5-yl)aniline undergoes annular tautomerism. The hydrogen on the pyrazole nitrogen shifts between N1 and N2.

  • Reality Check: In solution (NMR), you observe a weighted average of the tautomers. This is not an impurity. Do not re-recrystallize based solely on this observation.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationGuide Start Start: Crude 2-(3-methyl-1H-pyrazol-5-yl)aniline CheckPurity Check Initial Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean LowPurity Purity < 90% or Salts Present CheckPurity->LowPurity Dirty EthanolOnly Protocol A: Hot Ethanol Recrystallization HighPurity->EthanolOnly EthanolWater Protocol B: Ethanol/Water Precipitation LowPurity->EthanolWater Observation Observe Cooling Phase EthanolOnly->Observation EthanolWater->Observation Crystals Crystals Formed Observation->Crystals Success OilingOut Oiling Out Occurs Observation->OilingOut Failure FinalWash Wash with Cold EtOH Crystals->FinalWash FixOil 1. Re-heat to solution 2. Add Seed Crystal 3. Slow Cool OilingOut->FixOil FixOil->Observation Retry Dry Dry under Vacuum (45°C) FinalWash->Dry

Caption: Workflow for solvent selection and remediation of phase separation (oiling out).

FAQ: Technical Support

Q: My product turned pink/brown during drying. What happened? A: Anilines are prone to air oxidation. If the solid was not fully dried or contained trace acid, it can oxidize on the surface.

  • Fix: Recrystallize again using Protocol A with a pinch of Sodium Dithionite (reducing agent) or activated charcoal to remove the colored impurities. Dry strictly under vacuum or nitrogen.

Q: Can I use Ethyl Acetate/Hexane? A: Yes, but it is less effective for removing polar impurities (like unreacted hydrazine). This system is better suited for column chromatography eluents rather than bulk recrystallization for this specific molecule.

Q: The melting point is lower than the literature value (149°C for the non-methyl analog). Is it impure? A: Not necessarily. The methyl group disrupts crystal packing relative to the non-methylated parent, often altering the melting point. Additionally, solvates (ethanol trapped in the lattice) are common with pyrazoles. Run a TGA (Thermogravimetric Analysis) or dry at a higher temperature (50°C) under high vacuum to confirm.

References
  • Nataraja, G. et al. (2023).[1] Green Synthesis of 2-(1H-Pyrazol-5-yl) Aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy. Rasayan Journal of Chemistry, 16(2), 779-785.

    • Relevance: Confirms the synthesis and purification of the direct structural analog (2-(1H-pyrazol-5-yl)aniline)
  • Boehringer Ingelheim Pharma. (2003). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Organic Process Research & Development.
  • Regan, J. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.

    • Relevance: Describes the synthesis and purification of pyrazole-aniline intermediates in the context of kinase inhibitor development (Doramapimod/BIRB 796).

Sources

Troubleshooting

Technical Support Center: Managing Thermal Runaway in Scale-Up Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing thermal runaway in scale-up synthesis. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing thermal runaway in scale-up synthesis. This resource is designed to provide you with practical, in-depth guidance to anticipate, prevent, and respond to thermal hazards during the critical process of scaling up chemical reactions. As your Senior Application Scientist, my goal is to equip you with the knowledge and tools necessary to ensure the safety and success of your projects.

Section 1: Understanding Thermal Runaway

This section addresses the fundamental principles of thermal runaway, a critical starting point for any researcher involved in chemical synthesis.

FAQs: The Basics of Thermal Runaway

Q1: What is a thermal runaway reaction?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control.[1] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[1][2] This positive feedback loop can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in an explosion.[2][3][4] The rate of heat generation can double with every 10°C rise in temperature.[2]

Q2: Why is thermal runaway a greater risk during scale-up?

A2: The risk of thermal runaway increases significantly during scale-up due to the change in the surface-area-to-volume ratio.[2][3] As the reactor size increases, the volume of the reaction mixture (which generates heat) increases by the cube of the radius, while the surface area available for heat removal only increases by the square of the radius.[3][5] This disparity makes it much more difficult to dissipate the heat generated by an exothermic reaction in a larger vessel.[2][3]

Section 2: Proactive Risk Assessment & Prevention

Preventing a thermal runaway is always preferable to managing one. This section details the essential steps for identifying and mitigating thermal hazards before you begin your scale-up.

Troubleshooting Guide: Preventing Thermal Runaway

Issue: My reaction was well-behaved on a small scale, but I'm concerned about exothermic potential during scale-up.

Solution: A thorough thermal hazard assessment is crucial before any scale-up.[5] This involves a multi-step approach to understand the thermodynamics and kinetics of your reaction.

Step 1: Preliminary Hazard Assessment.

  • Action: Determine the thermal stability of all reactants, intermediates, products, and solvents.[5][6]

  • Why: Unwanted side reactions or decompositions at higher temperatures can initiate a thermal runaway.[1] For example, the Seveso disaster was caused by a side reaction that produced highly toxic dioxin at elevated temperatures.[1]

Step 2: Quantify the Heat of Reaction (ΔHr).

  • Action: Use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to measure the heat evolved by the desired reaction.[7][8][9][10]

  • Why: Knowing the total energy that can be released is fundamental to assessing the worst-case scenario.[7][9] This data is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mixture could reach if all cooling fails.[11]

Step 3: Understand the Rate of Heat Release.

  • Action: Employ reaction calorimetry to determine the heat release rate under your proposed process conditions.[9]

  • Why: A slow, controlled heat release is manageable. A rapid release, however, can quickly overwhelm the cooling capacity of your reactor.

Step 4: Evaluate Cooling Capacity.

  • Action: Conduct a basic energy balance to ensure your plant reactor's cooling system can handle the heat generated by the reaction.[5]

  • Why: Insufficient cooling is a primary cause of thermal runaways.[1][12][13] The cooling capacity must exceed the maximum rate of heat evolution.

Visualizing the Thermal Runaway Feedback Loop

The following diagram illustrates the self-accelerating nature of a thermal runaway.

ThermalRunaway Exothermic Reaction Exothermic Reaction Heat Generation Heat Generation Exothermic Reaction->Heat Generation Increased Temperature Increased Temperature Heat Generation->Increased Temperature Increased Reaction Rate Increased Reaction Rate Increased Temperature->Increased Reaction Rate Increased Reaction Rate->Exothermic Reaction Positive Feedback EmergencyResponse cluster_0 Detection cluster_1 Initial Response cluster_2 Escalation Temperature Deviation Temperature Deviation Stop Reagent Feed Stop Reagent Feed Temperature Deviation->Stop Reagent Feed Pressure Increase Pressure Increase Pressure Increase->Stop Reagent Feed Gas Evolution Gas Evolution Gas Evolution->Stop Reagent Feed Maximize Cooling Maximize Cooling Stop Reagent Feed->Maximize Cooling Controlled? Controlled? Maximize Cooling->Controlled? Initiate Quench/Dose Initiate Quench/Dose Controlled?->Initiate Quench/Dose No Monitor Closely Monitor Closely Controlled?->Monitor Closely Yes Emergency Venting Emergency Venting Initiate Quench/Dose->Emergency Venting Evacuate Area Evacuate Area Emergency Venting->Evacuate Area

Caption: A decision-making workflow for emergency response to a thermal event.

Section 5: Experimental Protocols

This section provides a high-level overview of a key experimental workflow for assessing thermal hazards.

Protocol: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction, heat release rate, and adiabatic temperature rise for a chemical process.

Methodology:

  • System Calibration: Calibrate the reaction calorimeter to ensure accurate heat flow measurements.

  • Charge Initial Reagents: Add the initial, non-limiting reagents and solvent to the reactor and bring to the desired starting temperature.

  • Initiate Dosing: Begin the controlled addition of the limiting reagent at the proposed process rate.

  • Monitor Heat Flow: Continuously record the heat flow from the reaction as a function of time.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHr).

    • Identify the maximum heat flow to determine the peak rate of heat release.

    • Use the collected data (ΔHr, mass, and specific heat capacity) to calculate the adiabatic temperature rise (ΔTad).

  • Safety Assessment: Compare the MTSR with the onset temperature of any decomposition reactions to evaluate the risk of a secondary runaway.

References

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Determination of Reaction Heat: A Comparison of Measurement and Estimation Techniques. ACS Publications. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

  • Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • ACS Symposium Series. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]

  • Thermal Hazard Technology. (n.d.). Rapid Screening Device. Retrieved from [Link]

  • European Commission. (n.d.). MINERVA Home Page. Retrieved from [Link]

  • Trumonytechs. (n.d.). How To Calculate Heat Reaction. Retrieved from [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]

  • SETARAM. (n.d.). Chemical Processes: Risk Assessment by Calorimetry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Find the Heat of Reaction. Retrieved from [Link]

  • Agfa Corporate. (2024, November 8). Process Safety. Retrieved from [Link]

  • ausetute.com. (n.d.). Heat of Reaction or Enthalpy of Reaction Chemistry Tutorial. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2026, January 20). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. ACS Publications. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]

  • Sigma-HSE. (2024, April 12). Thermal Screening and Adiabatic Calorimetry Testing Methods. Retrieved from [Link]

  • Frontiers. (2025, April 3). Detection toward early-stage thermal runaway gases of Li-ion battery by semiconductor sensor. Retrieved from [Link]

  • IChemE. (n.d.). The thermal screening unit (TSU) – A tool for reactive chemical screening. Retrieved from [Link]

  • TA Instruments. (n.d.). evaluation of hazards potential by dsc, ta-238. Retrieved from [Link]

  • GPRS. (n.d.). How to Safeguard Against Thermal Runaway in Lithium-Ion Renewable Energy Storage Facilities. Retrieved from [Link]

  • Chemical Engineering Education. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • Energy → Sustainability Directory. (2025, May 6). What Are the Key Indicators of Thermal Runaway?. Retrieved from [Link]

  • Anern. (2025, October 27). A Step-by-Step Emergency Plan for Lithium Battery Fires. Retrieved from [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from [Link]

  • Amphenol Advanced Sensors. (n.d.). Thermal Runaway in Lithium Ion Batteries Detection. Retrieved from [Link]

  • VFBV. (n.d.). 10.28 Lithium-Ion Batteries Undergoing Thermal Runaway SOP Section 1. Retrieved from [Link]

  • H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?. Retrieved from [Link]

  • USFA.FEMA.gov. (n.d.). Risks and response strategies for lithium-ion battery fires. Retrieved from [Link]

  • Empteezy. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. Retrieved from [Link]

  • H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Causes and consequences of thermal runaway incidents—Will they ever be avoided?. Retrieved from [Link]

  • Chemistry of Materials. (2020, November 20). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. ACS Publications. Retrieved from [Link]

  • UL Research Institutes. (2021, August 20). What Causes Thermal Runaway?. Retrieved from [Link]

  • MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Integrity &amp; Optimization

Current Status: Operational Ticket Focus: Suppression of Homocoupling Side-Reactions Assigned Specialist: Senior Application Scientist Mission Brief & Diagnostic Triage User Objective: You are attempting a cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Focus: Suppression of Homocoupling Side-Reactions
Assigned Specialist: Senior Application Scientist

Mission Brief & Diagnostic Triage

User Objective: You are attempting a cross-coupling reaction (Suzuki, Sonogashira, Negishi, etc.) between an electrophile (


) and a nucleophile (

). The Problem: Instead of the desired cross-product (

), you are observing significant amounts of symmetrical dimers:
  • Nucleophile Homocoupling:

    
     (e.g., biaryl from boronic acid, diyne from alkyne).[1]
    
  • Electrophile Homocoupling:

    
     (e.g., biaryl from aryl halide).[1]
    

Before applying a fix, we must identify the mechanistic root cause. Use the decision tree below to diagnose your specific failure mode.

Diagnostic Workflow (Visualized)

DiagnosticTree Start Identify Impurity via LC/GC-MS Type Which Dimer is Dominant? Start->Type Nuc Nucleophile Dimer (Ar2-Ar2) (e.g., Ph-B(OH)2 → Ph-Ph) Type->Nuc Ar2-Ar2 Elec Electrophile Dimer (Ar1-Ar1) (e.g., Ph-Br → Ph-Ph) Type->Elec Ar1-Ar1 Oxy CAUSE: Oxidative Homocoupling Trigger: O2 Leak or Oxidant Presence Nuc->Oxy Suzuki / Stille Glaser CAUSE: Glaser Coupling Trigger: Cu + O2 (Sonogashira) Nuc->Glaser Sonogashira Trans CAUSE: Transmetallation Error Trigger: Fast addition of Nucleophile Elec->Trans Negishi / Kumada Reduct CAUSE: Reductive Homocoupling Trigger: Disproportionation / Wrong Catalyst State Elec->Reduct General Pd(0) Issues

Figure 1: Diagnostic logic flow for identifying the mechanistic origin of homocoupling based on the specific dimer observed.

Module A: The Oxygen Factor (Suzuki & Sonogashira)

Symptom: You are running a Suzuki-Miyaura reaction and observe the dimerization of your boronic acid (


).
Root Cause:  Oxygen infiltration.[1]
Technical Deep Dive

Contrary to popular belief, boronic acids do not spontaneously dimerize.[1] The reaction is catalyzed by Palladium species formed in the presence of Oxygen.[2]

  • The Peroxo-Bridge:

    
     reacts with the active 
    
    
    
    catalyst to form a peroxo-palladium(II) complex,
    
    
    .[1][2]
  • Boron Activation: This peroxo species is highly nucleophilic and attacks the boron center, creating a peroxo-boronate intermediate.[1]

  • The Fatal Cycle: This intermediate facilitates the transmetallation of two boronic acids onto the same Palladium center, leading to reductive elimination of the homocouple and regeneration of oxidized Pd species.

Protocol 1: The "Zero-Tolerance" Degassing

Standard sparging (bubbling gas) is often insufficient for sensitive kinetics.

StepActionTechnical Rationale
1 Freeze Submerge reaction vessel (Schlenk tube) in liquid

until solvent is solid.
2 Pump Apply high vacuum ( < 0.1 mmHg) for 5-10 minutes. Oxygen trapped in the lattice is liberated.
3 Thaw Close vacuum, remove from

, and thaw in warm water bath.[1] Do not introduce gas yet.[1]
4 Repeat Cycle steps 1-3 exactly three times .
5 Backfill After the final thaw, backfill with high-purity Argon (not Nitrogen, if possible, as Ar is heavier than air and blankets better).[1]
Protocol 2: The Scavenger Additive (Suzuki)

If strict anaerobic conditions are impossible (e.g., scale-up), use a chemical scavenger.[1]

  • Additive: Potassium Formate (HCOOK).[1]

  • Loading: 10–20 mol%.

  • Mechanism: Formate acts as a mild reductant, rapidly converting any transient

    
     formed by oxygen oxidation back to active 
    
    
    
    before it can catalyze the homocoupling cycle [1].[1]

Module B: Kinetic Management (Negishi & Kumada)

Symptom: You are running a Negishi coupling (


) and observe dimerization of the electrophile (

) or nucleophile. Root Cause: Relative concentration mismatch driving "Second Transmetallation."[1]
Technical Deep Dive

In highly reactive systems (Zinc/Magnesium), if the concentration of the nucleophile (


) is too high relative to the catalyst, a second transmetallation can occur on the 

intermediate before reductive elimination happens. This scrambles the ligands, producing statistical mixtures of

,

, and

.[1]
Visualizing the Kinetic Trap

KineticTrap Pd0 Pd(0) OxAdd Ar1-Pd-X Pd0->OxAdd + Ar1-X TransMet Ar1-Pd-Ar2 (Correct) OxAdd->TransMet + Ar2-M TransMet->Pd0 Reductive Elimination (Product Ar1-Ar2) Scramble Ar2-Pd-Ar2 (Homocouple) TransMet->Scramble EXCESS Ar2-M (Fast Exchange) Scramble->Pd0 Homocouple Ar2-Ar2

Figure 2: The "Second Transmetallation" error path caused by excess nucleophile concentration.[1]

Protocol 3: Syringe Pump Addition (High Dilution)

To enforce the correct pathway, you must keep the steady-state concentration of


 extremely low.
  • Setup: Dissolve the organozinc/Grignard reagent in the reaction solvent. Load into a gas-tight syringe (glass or chemically resistant plastic).

  • The Vessel: Contains Catalyst + Aryl Halide + Solvent.[1][3]

  • Rate Calculation: The addition rate must be slower than the turnover frequency (TOF) of the catalyst.

    • Starting Point: Add the nucleophile over 1–2 hours.

    • Equation:

      
      
      
  • Tip: Place the syringe needle tip subsurface (into the liquid) to prevent droplet accumulation on the walls, which causes localized concentration spikes.

Module C: The Copper Problem (Sonogashira)

Symptom: Formation of diynes (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) in Sonogashira coupling.[1][4]
Root Cause:  The "Glaser" side-reaction.[5] Copper(I) acetylides are extremely prone to oxidative dimerization in the presence of even trace oxygen.
Solution: Go Copper-Free

Modern Pd-catalysis has rendered Copper obsolete for many standard couplings, eliminating the Glaser pathway entirely.[1]

Recommended Copper-Free System:

  • Catalyst:

    
     (2-5 mol%) + XPhos (4-10 mol%).[1]
    
  • Base: Cesium Carbonate (

    
    ) or DABCO.[1]
    
  • Solvent: Acetonitrile or 1,4-Dioxane.[1]

  • Why it works: Bulky, electron-rich phosphine ligands (like XPhos or

    
    ) accelerate the transmetallation and reductive elimination steps on the Palladium center, allowing the reaction to proceed without the Copper co-catalyst that usually activates the alkyne [2].
    

FAQ: Rapid Fire Troubleshooting

Q: I see homocoupling of my Aryl Bromide (


) in a Suzuki reaction. I thought Suzuki only homocoupled the Boron species? 
A:  This is "Reductive Homocoupling" (Ullmann-type). It often happens if you use an excess of a reducing agent (like alcohols or amines acting as reductants) or if your catalyst loading is too high, leading to disproportionation.[1]
  • Fix: Switch solvent to Toluene/Water (non-reducing).[1] Ensure your stoichiometry is 1:1 or slight excess of Boron, not Halide.[1]

Q: Does the choice of base affect homocoupling? A: Yes. Strong bases (e.g.,


) can accelerate dehalogenation or homocoupling side reactions.[1]
  • Fix: Switch to milder, inorganic bases like

    
     or 
    
    
    
    .[1]

Q: Can I just add more catalyst to outrun the side reaction? A: No. Adding more catalyst often increases the concentration of active species available for aggregation or disproportionation. It is better to optimize the ligand (sterics/electronics) than to increase the metal loading.

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[1] Link[1]

  • Gelderblom, P., Romeijn, C., & Williams, T. J. (2023).[1] Copper-Free Sonogashira Coupling: A Review of Recent Advances. ACS Catalysis.[1] (Generalized citation for Copper-Free protocols).

  • Adrio, J., & Hii, K. K. (2007).[1] Homocoupling in Suzuki–Miyaura reactions: The role of oxygen and base. Chemical Communications.[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition (Reference for controlled magnesiation/zincation to prevent side reactions).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Efficiency Pyrazole Synthesis Strategies

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide an evidence-based comparison of synthetic methodologies for the pyrazole scaffold, prioritizing regiocontrol, atom eco...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide an evidence-based comparison of synthetic methodologies for the pyrazole scaffold, prioritizing regiocontrol, atom economy, and operational efficiency.

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib , and Crizotinib .[1] However, the synthesis of substituted pyrazoles is historically plagued by a critical bottleneck: Regioselectivity .

Classical methods often yield thermodynamic mixtures of isomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation that destroys process efficiency (E-factor). This guide evaluates three distinct synthetic paradigms—Classical Condensation, Dipolar Cycloaddition, and Multicomponent Reactions (MCRs)—to determine the optimal workflow for modern drug development.

Method A: The Modernized Knorr Cyclocondensation

The Baseline Standard

While the classical Knorr synthesis (1883) involves the condensation of hydrazines with 1,3-dicarbonyls, it notoriously produces regioisomeric mixtures when using unsymmetrical diketones. Modern adaptations utilizing microwave irradiation and green catalysis have revitalized this pathway.

Mechanism & Causality

The reaction proceeds via a hydrazone intermediate.[2] The regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • The Problem: In neutral media, steric and electronic factors often compete, leading to mixtures.

  • The Fix: Controlling pH or using Lewis Acids (e.g., Zn(OTf)₂, ionic liquids) can lock the tautomeric state of the dicarbonyl, forcing a single nucleophilic attack vector.

Experimental Protocol: Microwave-Assisted Green Synthesis

Target: 3,5-Diphenyl-1H-pyrazole (High Yield, Solvent-Free)

  • Reagents: Mix benzoylacetone (1.0 equiv) and phenylhydrazine (1.1 equiv) in a microwave-safe vial.

  • Catalyst: Add 10 mol% Ammonium Chloride (NH₄Cl) (Green, mild acid catalyst).

  • Reaction: Irradiate at 300W (maintaining ~80°C) for 5–10 minutes . Note: Conventional heating requires 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates. Wash with cold ethanol/water (1:1).

  • Validation: Check purity via TLC (30% EtOAc/Hexane). Expect yields >90%.

Method B: 1,3-Dipolar Cycloaddition (The Precision Route)

The Regiocontrol Champion

For scaffolds requiring absolute regiocontrol (e.g., 1,4-disubstituted pyrazoles), condensation methods fail. The 1,3-dipolar cycloaddition of diazo compounds, nitrilimines, or sydnones with alkynes is the superior alternative.

Mechanism & Causality

This is a [3+2] cycloaddition.[3]

  • Thermal: Controlled by FMO (Frontier Molecular Orbital) energies (HOMO_dipole – LUMO_dipolarophile). Often yields mixtures of regioisomers.

  • Catalytic (Cu/Ru): Metal coordination changes the mechanism to a stepwise metallacycle pathway, lowering the activation energy and enforcing a specific steric alignment (e.g., Cu(I) yields 1,4-regioisomers exclusively).

Experimental Protocol: Cu-Catalyzed Regioselective Synthesis

Target: 1,4-Disubstituted Pyrazole (Click Chemistry Approach)

  • System: Degas a solution of terminal alkyne (1.0 equiv) and diazo compound/sulfonyl azide (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst Generation: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%) to generate Cu(I) in situ.

  • Reaction: Stir at Room Temperature for 1–2 hours. The reaction is insensitive to oxygen once initiated.

  • Workup: Dilute with water. Filter the precipitate.

  • Efficiency Note: This method eliminates the need for column chromatography in 95% of cases.

Method C: Multicomponent Reactions (MCRs)

The Efficiency/Green Chemistry Champion

MCRs combine three or more reactants (e.g., aldehyde, hydrazine, active methylene) in a single pot.[4] This approach is ideal for generating diversity-oriented libraries of complex fused pyrazoles (e.g., pyranopyrazoles).

Mechanism & Causality

The reaction typically follows a cascade:

  • Knoevenagel Condensation: Aldehyde + Active Methylene → Benzylidene intermediate.

  • Michael Addition: Hydrazine derivative attacks the benzylidene.

  • Cyclization: Intramolecular ring closure.

  • Advantage: Intermediates are consumed in situ, driving the equilibrium forward and minimizing waste (high Atom Economy).

Experimental Protocol: Aqueous One-Pot Synthesis

Target: Pyrano[2,3-c]pyrazole derivatives

  • Mixture: In a 50 mL flask, combine aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent/Catalyst: Add 5 mL Water and 5 mol% Sodium Gluconate (Biodegradable organocatalyst).

  • Reaction: Reflux at 100°C for 15–30 minutes.

  • Observation: The product typically crashes out as a solid from the aqueous phase.

  • Purification: Simple filtration and recrystallization from ethanol. No chromatography required.

Comparative Analysis: Data & Metrics

The following table contrasts the three methodologies based on experimental data aggregated from recent high-impact studies.

FeatureModified Knorr (Method A)1,3-Dipolar Cycloaddition (Method B)Multicomponent (MCR) (Method C)
Primary Utility Simple, bulk synthesis of 3,5-isomersPrecision synthesis of 1,4-isomersComplex fused scaffolds & Libraries
Regioselectivity Moderate (Substrate dependent)Excellent (>98:2 with catalyst)High (Mechanistically enforced)
Reaction Time 5–10 min (Microwave)1–4 Hours15–60 min
Atom Economy Moderate (Loss of H₂O/EtOH)High (100% in ideal cases)Very High (Cascade sequence)
Green Score High (Solvent-free options)Moderate (Metal waste management)Excellent (Water solvent, no chrom.)
Yield (Typical) 85–97%90–99%85–95%

Decision Framework & Mechanistic Visualization

Diagram 1: Mechanistic Divergence

This diagram illustrates the fundamental difference in bond formation between the condensation (Knorr) and cycloaddition pathways.

PyrazolePathways Start Target Pyrazole Knorr Method A: Condensation (Nucleophilic Attack) Start->Knorr 1,3-Dicarbonyls Dipolar Method B: Cycloaddition (Concerted/Stepwise) Start->Dipolar Alkynes + Diazo MCR Method C: MCR (Cascade Sequence) Start->MCR Aldehyde + Active CH2 Inter_K Hydrazone Intermediate Knorr->Inter_K - H2O Inter_D Metallacycle or Concerted TS Dipolar->Inter_D Catalyst (Cu/Ru) Inter_M Knoevenagel Adduct MCR->Inter_M Base Cat. Product Final Scaffold Inter_K->Product Cyclization Inter_D->Product Reductive Elim. Inter_M->Product + Hydrazine

Caption: Mechanistic divergence of pyrazole synthesis. Method A relies on elimination, Method B on orbital overlap/metal mediation, and Method C on sequential addition.

Diagram 2: Selection Decision Tree

Use this logic flow to select the correct method for your specific drug candidate.

DecisionTree Start Select Synthesis Method Q1 Is the target a fused system (e.g., pyranopyrazole)? Start->Q1 MCR_Route USE METHOD C (MCR) High efficiency, One-pot Q1->MCR_Route Yes Q2 Is strict Regiocontrol (e.g., 1,4-subst) required? Q1->Q2 No Dipolar_Route USE METHOD B (Dipolar) Cu/Ru Catalysis required Q2->Dipolar_Route Yes Q3 Is the scale >100g? Q2->Q3 No Q3->Dipolar_Route No (Lab Scale) Knorr_Route USE METHOD A (Knorr) Cost-effective, Scalable Q3->Knorr_Route Yes

Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity and scale.

References

  • BenchChem. (2025).[4] A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Retrieved from 1

  • MDPI. (2023).[5] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from 6

  • Royal Society of Chemistry. (2024).[2] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from 2

  • Journal of Organic Chemistry. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Retrieved from 7

  • Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from 8[8]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of pyrazole-based kinase inhibitors. We will dissect the pyrazole scaffold, a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of pyrazole-based kinase inhibitors. We will dissect the pyrazole scaffold, a privileged structure in medicinal chemistry, to understand how specific structural modifications influence binding affinity to the kinase hinge region, exploit adjacent hydrophobic pockets, and ultimately determine the inhibitor's biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these principles in the design of novel and potent kinase inhibitors.

The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the design of small-molecule kinase inhibitors.[1][3] Its prevalence is due to a combination of favorable characteristics:

  • Synthetic Accessibility: The pyrazole core can be readily synthesized and functionalized, allowing for extensive exploration of chemical space.[1]

  • Bioisosteric Versatility: It can act as a bioisostere for other heterocyclic systems, providing a stable and effective alternative in drug design.[1]

  • Metabolic Stability: Compared to similar heterocycles like imidazole or oxazole, the pyrazole framework generally exhibits enhanced stability against oxidative metabolism by cytochrome P450 enzymes.[1][4][5]

  • Key Hinge-Binding Motif: The N-unsubstituted pyrazole ring features a proton-donating (pyrrole-like) nitrogen and a proton-accepting (pyridine-like) nitrogen.[1][4][5] This arrangement is ideal for forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.

The following diagram illustrates the fundamental structure of the pyrazole ring and its key features for kinase interaction.

Caption: The pyrazole ring with its H-bond donor/acceptor sites.

Decoding the Structure-Activity Relationship (SAR)

The potency and selectivity of a pyrazole inhibitor are determined by the nature and position of its substituents. These groups interact with various sub-pockets within the kinase active site, including the hinge region, the hydrophobic pocket, and the solvent-exposed front pocket.

The Hinge Interaction: The Anchor Point

The primary interaction for most pyrazole-based ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the kinase hinge region. The pyrazole moiety is often a critical component of this interaction.[1] For instance, in many B-Raf inhibitors, the pyrazole core forms a hydrogen bond with the hinge region, anchoring the molecule in the active site.[6] Similarly, docking studies of pyrazole-based Bcr-Abl inhibitors show the pyrazole ring engaging in pi-pi stacking interactions with Thr315, while a linked pyridine ring binds the hinge.[7]

Substitutions and Their Impact on Potency and Selectivity
  • N1 Position: Substitution at the N1 position removes the hydrogen-bond donating capability and can be used to modulate physicochemical properties or probe for specific interactions.[4][5] In some cases, N-substitution can lead to the metabolic removal of the substituent.[1][5]

  • C3 Position: This position is frequently substituted with aryl or heteroaryl groups that can form additional interactions. For example, in a series of B-Raf inhibitors, a halogen-substituted benzene ring at this position was found to be important for interacting with a hydrophobic pocket under the P-loop.[1]

  • C4 Position: The C4 position is often directed towards the solvent-exposed region of the ATP binding site. Modifications here can be used to improve solubility and other pharmacokinetic properties without disrupting core binding interactions. A novel class of Aurora A kinase inhibitors utilized substitution at the 4th position to enhance cytotoxicity.[8]

  • C5 Position: Substituents at the C5 position can project into a hydrophobic pocket adjacent to the gatekeeper residue. The size and nature of this group are often critical for determining selectivity between different kinases. For example, optimization of pyrazolopyridine inhibitors of B-Raf(V600E) showed that specific substitutions in this region were key to achieving high potency and selectivity.[9]

The following diagram illustrates a generalized binding mode for a pyrazole inhibitor within the kinase ATP pocket.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazole Inhibitor Hinge Hinge Region P_Loop P-Loop (Hydrophobic) Front_Pocket Solvent Exposed Front Pocket Gatekeeper Gatekeeper Residue Inhibitor Pyrazole Core R3 Group R4 Group R5 Group Inhibitor:core->Hinge H-Bonds Inhibitor:r5->P_Loop Hydrophobic Interaction Inhibitor:r4->Front_Pocket Solubility/ Selectivity Inhibitor:r3->Gatekeeper Steric/ Hydrophobic

Caption: Generalized binding of a pyrazole inhibitor in a kinase pocket.

Comparative Analysis of Pyrazole Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the development of inhibitors targeting a wide range of kinases. The table below compares several notable examples, highlighting their target kinases and reported potencies (IC50 values).

Inhibitor NamePrimary Target(s)Reported IC50 ValuesKey Structural FeaturesReference(s)
Ruxolitinib JAK1 / JAK2~3 nM (for both)Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold[1]
Encorafenib B-Raf(V600E)-N-substituted pyrazole with key halogenated aromatic rings[1]
Ilorasertib (ABT-348) Aurora B/C, VEGFRNanomolar potency against Aurora B/CPyrazole-containing multi-targeted inhibitor[1]
Afuresertib Akt1 / Akt2 / Akt3Akt1: 0.02 nM; Akt2: 2 nM; Akt3: 2.6 nMPyrazole core, ATP-competitive[1]
Compound 3f (Unnamed) JAK1 / JAK2 / JAK3JAK1: 3.4 nM; JAK2: 2.2 nM; JAK3: 3.5 nM4-amino-(1H)-pyrazole derivative[10]
SI221 SRC Family Kinases (SFKs)More effective than reference inhibitor PP2 in glioblastoma cellsPyrazolo[3,4-d]pyrimidine derivative[11]
Compound 18h (Unnamed) VEGFR2 / HER2VEGFR2: 0.135 µM; HER2: 0.253 µMPyrazoline linked to a 4-methylsulfonylphenyl scaffold[12]

Experimental Validation: Protocols for Kinase Inhibition Assays

Determining the potency (e.g., IC50) of a novel pyrazole inhibitor requires robust and reliable biochemical assays. Below are step-by-step protocols for three widely used, commercially available kinase assay platforms.

ADP-Glo™ Kinase Assay (Promega)

This is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[13][14]

Experimental Workflow:

ADP_Glo_Workflow Start 1. Kinase Reaction Setup Step2 Incubate kinase, substrate, ATP, and test inhibitor (e.g., pyrazole compound) Start->Step2 Step3 2. Terminate & Deplete ATP Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate for 40 minutes at RT Step4->Step5 Step6 3. Detect ADP (as ATP) Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate for 30-60 minutes at RT Step7->Step8 End 4. Measure Luminescence Step8->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a multiwell plate (e.g., 384-well), combine the kinase, substrate, ATP, and varying concentrations of the pyrazole inhibitor in the appropriate kinase buffer. The typical reaction volume is 5 µL.[15]

  • Incubate the reaction at room temperature (or other desired temperature) for the desired time (e.g., 60 minutes).

  • Reaction Termination: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15]

  • Incubate at room temperature for 40 minutes.[14]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the light-producing reaction.[15]

  • Incubate at room temperature for 30 to 60 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This is a fluorescence-based immunoassay that uses Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity.[16]

Principle: A FRET-based peptide substrate is used, labeled with a donor (Coumarin) and an acceptor (Fluorescein). When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease added in the "Development" step. If the peptide is not phosphorylated (i.e., the kinase is inhibited), the protease cleaves it, disrupting FRET. The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation.[16][17][18]

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, dispense 5 µL of the Peptide/ATP mixture to each well. Add the kinase and varying concentrations of the pyrazole inhibitor.[17]

  • Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.[17]

  • Development Reaction: Add 5 µL of the Development Solution (containing the site-specific protease) to each well.[17]

  • Shake the plate for 30 seconds and incubate for another 60 minutes at room temperature.[17]

  • Stop Reaction: Add 5 µL of Stop Reagent to each well.[17]

  • Data Acquisition: Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) with excitation at 400 nm using a fluorescence plate reader.[17] Calculate the emission ratio to determine the percent phosphorylation and, consequently, the percent inhibition.

LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)

This assay platform includes both activity and binding assays that utilize Time-Resolved FRET (TR-FRET).

Principle (Activity Assay): A kinase reaction is performed with a fluorescein-labeled substrate. The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a high TR-FRET signal.[19][20]

Step-by-Step Protocol (Activity Assay):

  • Kinase Reaction (10 µL volume): Prepare a 2X serial dilution of the pyrazole inhibitor. Add the kinase, fluorescein-labeled substrate, and ATP to the wells.[21]

  • Mix and incubate for 60 minutes at room temperature.[21]

  • Detection Reaction: Add 10 µL of a 2X solution containing EDTA (to stop the reaction) and the terbium-labeled phosphospecific antibody.[21]

  • Mix and incubate for at least 30-60 minutes at room temperature.[20][21]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor). The ratio of acceptor to donor signal is proportional to kinase activity.

Conclusion and Future Perspectives

The pyrazole scaffold is a robust and highly adaptable framework for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate that careful modulation of substituents at the N1, C3, C4, and C5 positions is crucial for optimizing interactions with the kinase active site. By leveraging the pyrazole core's inherent ability to bind the hinge region, medicinal chemists can fine-tune inhibitor properties by decorating the scaffold with functional groups that exploit specific sub-pockets, thereby achieving desired potency and selectivity profiles.

Future efforts will likely focus on advanced strategies such as scaffold hopping to discover novel core structures with improved properties and the development of inhibitors that target allosteric sites or exploit unique kinase conformations to overcome drug resistance.[22][23][24] As our understanding of the kinome deepens, the principles of pyrazole SAR will continue to be an invaluable guide in the quest for next-generation targeted therapies.

References

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  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99. [Link]

  • Zhang, C., et al. (2011). Non-oxime pyrazole based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3291-5. [Link]

  • Sexton, K., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4691-5. [Link]

  • Laird, E. R., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 252-256. [Link]

  • Bîrceanu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6688. [Link]

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  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Kumar, S., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Archiv der Pharmazie, 356(10), e2300223. [Link]

  • Xiong, R., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 853-858. [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99. [Link]

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  • Sauthof, L., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(12), 2292. [Link]

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  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Spatt, L., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7306. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(3-methyl-1H-pyrazol-5-yl)aniline

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide offers a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide offers a detailed protocol for the proper disposal of 2-(3-methyl-1H-pyrazol-5-yl)aniline, a heterocyclic amine compound. By providing not just the procedural steps but also the rationale behind them, we aim to foster a deeper understanding of safe laboratory practices.

Hazard Profile: Understanding 2-(3-methyl-1H-pyrazol-5-yl)aniline

A thorough understanding of a compound's hazard profile is the critical first step in safe handling and disposal. As a substituted aniline, 2-(3-methyl-1H-pyrazol-5-yl)aniline warrants careful handling due to the potential for toxicity associated with this class of compounds. Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3]

For detailed hazard information, always consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS will provide specific classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), offering a clear picture of the potential risks.

Table 1: Illustrative Hazard Profile of a Substituted Aniline

Hazard ClassificationPotential EffectPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid ingestion, inhalation, and skin contact.[6] Use only in a well-ventilated area, such as a chemical fume hood.[7]
Skin IrritationCauses skin irritation.[4][7]Wear protective gloves and clothing.[5][7] Wash hands and any exposed skin thoroughly after handling.[5][7]
Eye IrritationCauses serious eye irritation.[4][7]Wear safety glasses or goggles.[5][7]
Environmental HazardMay be toxic to aquatic life.Avoid release to the environment.[1][2]

This table is for general guidance. The specific GHS classification for 2-(3-methyl-1H-pyrazol-5-yl)aniline must be obtained from the supplier's SDS.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2-(3-methyl-1H-pyrazol-5-yl)aniline is a multi-step process designed to protect laboratory personnel and the environment.

Caption: Decision workflow for the disposal of 2-(3-methyl-1H-pyrazol-5-yl)aniline waste.

Step 1: Decontamination of Glassware and Equipment

To prevent unintended exposure and cross-contamination, all non-disposable equipment that has come into contact with 2-(3-methyl-1H-pyrazol-5-yl)aniline must be decontaminated.

  • Procedure:

    • Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove any residual compound.

    • Collect this solvent rinse as hazardous liquid waste.

    • Wash the equipment with soap and water, followed by a final rinse with deionized water.

Step 2: Waste Segregation

Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • This includes unused 2-(3-methyl-1H-pyrazol-5-yl)aniline, contaminated gloves, weigh boats, and paper towels.

    • Place these items in a designated, properly labeled hazardous solid waste container.[5][6]

  • Liquid Waste:

    • This includes any solutions containing 2-(3-methyl-1H-pyrazol-5-yl)aniline and the initial solvent rinses from equipment decontamination.

    • Collect this waste in a separate, labeled hazardous liquid waste container. Do not empty into drains.[2][5]

Step 3: Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.

  • Requirements:

    • The container must be clearly marked with the words "Hazardous Waste."

    • The full chemical name, "2-(3-methyl-1H-pyrazol-5-yl)aniline," and the names of any other constituents in the waste stream must be listed.

    • Attach a completed hazardous waste tag as soon as the first drop of waste is added.[8]

Step 4: Temporary Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Best Practices:

    • Keep waste containers tightly closed except when adding waste.[1][6][7]

    • Store containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

    • The storage area should be under the direct supervision of laboratory personnel.[9]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Ensure all necessary documentation is complete and accurate.

    • Your EHS department will work with a licensed waste disposal facility to ensure the waste is managed in accordance with all local and federal regulations.[9][10][11]

Emergency Procedures

In the event of a spill or exposure, a prompt and informed response is essential.

Table 2: Emergency Response Plan

IncidentAction
Minor Spill Confine the spill to a small area using an absorbent material like vermiculite or spill pillows.[8][12] Sweep up the absorbed material and place it in a sealed container for disposal as hazardous solid waste.[5][6]
Major Spill Evacuate the area and alert your supervisor and EHS.[8]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[5][7][13] Remove contaminated clothing and wash it before reuse.[7][13] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7][13] Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air.[5][7] If breathing is difficult, administer oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[5][7]

Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][14][15] Adherence to these regulations, along with your institution's specific policies, is mandatory.

By integrating these procedures into your laboratory workflow, you contribute to a safer research environment and ensure the responsible handling of chemical reagents from acquisition to disposal.

References

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  • Scribd. Aniline | PDF | Chemistry | Safety. [Link]

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  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines. [Link]

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  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

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  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

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